4-Iodobutanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodobutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKCMWSSKTZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228120 | |
| Record name | 4-Iodobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77406-93-0 | |
| Record name | 4-Iodobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077406930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodobutanal: A Bifunctional Building Block for Chemical Synthesis and Drug Discovery
An In-depth Technical Guide on the Chemical Properties and Stability of 4-Iodobutanal for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a member of the haloaldehyde class of organic compounds, is a versatile bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive aldehyde group and a terminal iodine atom, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and radiolabeled compounds. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of this compound, with a focus on its applications in research and drug development.
Chemical and Physical Properties
This compound is characterized by the presence of both an electrophilic carbonyl carbon in the aldehyde functional group and a carbon atom susceptible to nucleophilic attack at the carbon-iodine bond. This dual reactivity is central to its synthetic utility. While experimentally determined physical properties are not widely reported, calculated values provide an estimation of its characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77406-93-0 | [1] |
| Molecular Formula | C₄H₇IO | [1] |
| Molecular Weight | 198.00 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (calculated) | 194.372 °C at 760 mmHg | [1] |
| Density (calculated) | 1.789 g/cm³ | [1] |
| Solubility | Soluble in organic solvents. | [1] |
Stability and Handling
Stability
For rigorous stability assessment, accelerated stability studies are recommended. These studies would involve exposing the compound to elevated temperatures and humidity to model degradation kinetics and identify decomposition byproducts, which could be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS).
Handling and Storage
Given its reactivity, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Reactivity and Synthetic Applications
The bifunctional nature of this compound allows for a diverse range of chemical transformations, which can be broadly categorized into reactions at the aldehyde group and reactions at the carbon-iodine bond.
Reactions at the Aldehyde Group
The aldehyde functionality in this compound is a key site for nucleophilic addition and other characteristic aldehyde reactions.
-
Chemoselective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 4-iodobutanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]
-
Chemoselective Oxidation: Oxidation of the aldehyde group leads to the formation of 4-iodobutyric acid. Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be employed for this purpose.[1]
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Reactions at the Carbon-Iodine Bond
The carbon-iodine bond is the most reactive among halobutanal series due to its lower bond enthalpy, making the iodine atom an excellent leaving group.[1]
-
Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions where the iodide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position. Examples include:
The general scheme for these Sₙ2 reactions is: R-I + Nu⁻ → R-Nu + I⁻
The reactivity order for haloalkanes in nucleophilic substitution is I > Br > Cl > F.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and handling of this compound are not extensively documented in the readily available literature. However, a general synthetic approach has been described.
Synthesis of this compound
One reported method for the synthesis of this compound involves the oxidative ring cleavage of cyclobutanol derivatives. For instance, the reaction of cyclobutanol with bis-(pyridine)iodonium(I) tetrafluoroborate under visible light irradiation has been reported to yield γ-iodobutanal.[1]
A common method for the preparation of aldehydes is the oxidation of primary alcohols. Therefore, a plausible, though not explicitly detailed, synthesis of this compound would involve the oxidation of 4-iodobutanol. The Swern oxidation is a mild and efficient method for this transformation.
Conceptual Workflow for Swern Oxidation of 4-Iodobutanol:
Caption: Conceptual workflow for the synthesis of this compound via Swern oxidation of 4-iodobutanol.
Potential Biological Significance and Signaling Pathways
While this compound is a valuable synthetic intermediate, its direct involvement in specific biological signaling pathways is not documented in the reviewed scientific literature. However, its chemical nature as a reactive electrophilic aldehyde suggests potential for interaction with biological nucleophiles such as proteins and nucleic acids.
Aliphatic aldehydes are known to be reactive electrophilic species that can form covalent adducts with cellular macromolecules, leading to cellular stress and toxicity.[2] For instance, the well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE), is a signaling molecule that can modulate various cellular processes through its adduction to proteins.[2]
Given the structural similarities and the presence of a reactive aldehyde group, it is plausible that this compound could act as an electrophilic probe to react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) on proteins. Such interactions could potentially modulate protein function and influence cellular signaling. However, at present, this remains a hypothesis, and further research, such as proteomics studies, would be required to identify potential protein targets of this compound and elucidate any subsequent effects on cellular pathways.
The following diagram illustrates a hypothetical workflow for identifying protein targets of this compound using a chemical proteomics approach.
Caption: Hypothetical workflow for identifying protein targets of this compound.
Conclusion
This compound is a highly versatile and reactive bifunctional molecule with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations at both the aldehyde and the carbon-iodine centers makes it a valuable building block for the construction of complex molecular architectures. While its direct role in biological signaling pathways has not been established, its electrophilic nature suggests a potential for interaction with cellular macromolecules, warranting further investigation. For researchers and drug development professionals, this compound represents a promising tool for the synthesis of novel compounds and potentially as a probe to explore biological systems. Further experimental characterization of its physical properties and detailed optimization of its synthetic protocols will undoubtedly expand its applications in the future.
References
Synthesis of 4-Iodobutanal from Cyclobutanol: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct, one-pot synthesis of 4-iodobutanal from cyclobutanol is not a well-documented transformation in existing chemical literature. This guide, therefore, presents a plausible multi-step synthetic pathway based on established and analogous chemical reactions. The experimental protocols provided are derived from literature procedures for similar transformations and may require optimization for this specific synthetic route.
Introduction
This compound is a valuable bifunctional molecule containing both a reactive aldehyde and a primary iodide. This combination makes it a useful building block in organic synthesis, particularly for the introduction of a four-carbon chain with orthogonal reactivity at each end. Its applications can be found in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide outlines a proposed three-stage synthesis of this compound starting from the readily available cyclobutanol. The proposed route involves:
-
Ring-Opening of Cyclobutanol: An acid-catalyzed hydrolysis to yield 1,4-butanediol.
-
Selective Mono-iodination of 1,4-Butanediol: A two-step process involving the protection of one hydroxyl group, iodination of the other, and subsequent deprotection to yield 4-iodobutan-1-ol.
-
Oxidation of 4-iodobutan-1-ol: A mild oxidation to afford the target this compound.
Proposed Synthetic Pathway
The overall proposed transformation is depicted in the workflow below:
4-Iodobutanal as a bifunctional building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobutanal is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a primary alkyl iodide, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The aldehyde functionality is susceptible to nucleophilic attack, oxidation, and reduction, while the carbon-iodine bond can readily participate in nucleophilic substitution and various cross-coupling reactions. This dual reactivity enables chemists to perform selective transformations at either end of the molecule or to engage both functionalities in sequential or tandem reactions, facilitating the efficient construction of diverse molecular architectures.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇IO | [1] |
| Molecular Weight | 198.00 g/mol | [2] |
| CAS Number | 77406-93-0 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point (Predicted) | 194.372 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.789 g/cm³ | [2] |
| Solubility | Soluble in organic solvents | [2] |
Table 2: Predicted Spectroscopic Data of this compound
| Spectroscopy | Predicted Data | Reference |
| ¹H NMR | Aldehydic proton (triplet) at δ 9.5-9.8 ppm. Protons on the carbon adjacent to iodine (α-protons, triplet) at δ ~3.2 ppm. Protons on β and γ carbons resonating further upfield. | [2] |
| Mass Spectrometry (EI) | Molecular ion peak ([M]⁺) at m/z 198 (may be weak). Characteristic fragment ions at m/z 127 ([I]⁺), m/z 71 ([C₄H₇O]⁺ from C-I cleavage), and m/z 70 ([M-HI]⁺). McLafferty rearrangement may lead to a fragment at m/z 158. α-Cleavage can result in fragments at m/z 197 ([M-H]⁺) and m/z 29 ([CHO]⁺). | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with one of the most efficient being the oxidative ring cleavage of cyclobutanol.
Experimental Protocol: Synthesis from Cyclobutanol
This method provides a high-yield synthesis of this compound.
Reaction: Oxidative ring cleavage of cyclobutanol.
Reagents and Conditions:
-
Cyclobutanol
-
Bis-(pyridine)iodonium(I) tetrafluoroborate
-
Visible light irradiation
Procedure:
-
In a suitable reaction vessel, dissolve cyclobutanol in an appropriate solvent.
-
Add bis-(pyridine)iodonium(I) tetrafluoroborate to the solution.
-
Irradiate the reaction mixture with visible light while maintaining a controlled temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Yield: 92%[2]
Reactions of this compound as a Bifunctional Building Block
The dual functionality of this compound allows for a diverse array of synthetic transformations, making it a powerful tool for the construction of complex molecules.
Reactions at the Aldehyde Functionality
The electrophilic aldehyde group readily undergoes reactions with various nucleophiles.
A key application of this compound is in the synthesis of substituted pyrrolidines, a common motif in pharmaceuticals. This can be achieved through a reductive amination followed by intramolecular cyclization.
Experimental Protocol: Synthesis of N-Benzylpyrrolidine (Adapted from a general procedure)
This protocol describes the synthesis of an N-substituted pyrrolidine via reductive amination of this compound followed by in-situ cyclization.
Reaction: Reductive amination and intramolecular cyclization.
Reagents and Conditions:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB) as the reducing agent
-
Dichloroethane (DCE) as the solvent
-
Room temperature
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzylpyrrolidine.
Reactions at the Carbon-Iodine Bond
The carbon-iodine bond is susceptible to nucleophilic substitution and is an excellent partner in various cross-coupling reactions.
This compound can serve as the organohalide component in Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of various carbon-based substituents.
Experimental Protocol: Suzuki Coupling (General Procedure)
This protocol outlines a general procedure for the Suzuki coupling of an alkyl iodide with an organoboronic acid.
Reaction: Palladium-catalyzed cross-coupling.
Reagents and Conditions:
-
This compound
-
Aryl- or vinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Elevated temperature
Procedure:
-
To a degassed mixture of a suitable solvent, add this compound (1.0 eq), the organoboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 5 mol%) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 4-substituted butanal.
Tandem and Intramolecular Reactions
The bifunctional nature of this compound is ideal for designing tandem or cascade reactions where both functional groups react in a single pot, often leading to the rapid construction of complex cyclic systems.
Under the influence of samarium(II) iodide (SmI₂), this compound can undergo an intramolecular Barbier reaction to form a five-membered ring. The reaction is believed to proceed through the formation of an organosamarium(III) species which then adds to the aldehyde carbonyl.
Conclusion
This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its orthogonal reactivity allows for selective transformations at either the aldehyde or the alkyl iodide moiety, as well as for the design of elegant tandem reactions for the efficient synthesis of complex cyclic and acyclic molecules. The ability to participate in a wide range of reactions, including nucleophilic additions, substitutions, and modern cross-coupling reactions, ensures its continued importance in the fields of medicinal chemistry, natural product synthesis, and materials science. Further exploration of its reactivity, particularly in asymmetric catalysis and the development of novel cascade reactions, will undoubtedly lead to new and innovative synthetic methodologies.
References
Spectroscopic Profile of 4-Iodobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobutanal, a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra, this document focuses on predicted spectroscopic data, offering a valuable reference for the characterization of this compound. The guide is structured to provide an in-depth understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside detailed experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, providing a baseline for its structural identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.7 | Triplet (t) | Aldehydic proton (CHO) |
| ~3.2 | Triplet (t) | Methylene protons adjacent to iodine (CH₂-I) |
| ~2.7 | Doublet of triplets (dt) | Methylene protons adjacent to the carbonyl group (CH₂-CHO) |
| ~2.1 | Multiplet (m) | Methylene protons beta to both functional groups (CH₂-CH₂-CH₂) |
Note: Predicted chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202 | Carbonyl carbon (C=O) |
| ~45 | Methylene carbon adjacent to the carbonyl group (CH₂-CHO) |
| ~30 | Methylene carbon beta to both functional groups (CH₂-CH₂-CH₂) |
| ~7 | Methylene carbon adjacent to iodine (CH₂-I) |
Note: Predicted chemical shifts are relative to a standard reference.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 2820-2720 | Medium, often two bands | C-H stretch (aldehydic) |
| 1740-1720 | Strong | C=O stretch (carbonyl)[1] |
| 1465-1440 | Medium | C-H bend (methylene) |
| ~500 | Medium-Weak | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 198 | [C₄H₇IO]⁺ | Molecular Ion ([M]⁺)[1] |
| 197 | [C₄H₆IO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 127 | [I]⁺ | Cleavage of the C-I bond[1] |
| 71 | [C₄H₇O]⁺ | Cleavage of the C-I bond |
| 70 | [C₄H₆O]⁺ | Loss of HI |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
| 29 | [CHO]⁺ | Alpha-cleavage |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a small organic molecule like this compound and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound directly onto the surface of a diamond attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl, KBr).
-
If using salt plates, create a thin film of the liquid between the plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (ATR crystal or salt plates).
-
Place the sample in the IR beam path and record the sample spectrum.
-
Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Carbon-iodine bond cleavage in 4-Iodobutanal
An In-Depth Technical Guide to the Carbon-Iodine Bond Cleavage in 4-Iodobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry due to the presence of both a reactive aldehyde group and a labile carbon-iodine bond. The cleavage of the C-I bond is a key step in many of its synthetic applications, proceeding through various mechanisms to generate intermediates that can be harnessed for the construction of complex molecular architectures. This guide provides a comprehensive overview of the principles governing the carbon-iodine bond cleavage in this compound, including thermodynamic considerations, mechanistic pathways, and synthetic applications. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a versatile functional group in organic synthesis.[1] In this compound, the presence of this bond, coupled with an aldehyde functionality, opens up a wide range of synthetic possibilities.[2] Cleavage of the C-I bond can be achieved through homolytic or heterolytic pathways, leading to radical or ionic intermediates, respectively. These intermediates can undergo subsequent reactions, such as cyclization or nucleophilic substitution, to yield diverse products. Understanding the factors that influence the mode of C-I bond cleavage is crucial for controlling the outcome of reactions involving this compound.
Thermodynamic Considerations of C-I Bond Cleavage
The propensity of the C-I bond to cleave is rooted in its relatively low bond dissociation energy (BDE). The BDE for a typical primary C-I bond is approximately 240 kJ/mol (57.6 kcal/mol).[1][3] This relatively low energy barrier allows for cleavage under mild conditions, such as exposure to heat or ultraviolet light.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-F | 115 | 481 |
| C-Cl | 83.7 | 350 |
| C-Br | 72.1 | 302 |
| C-I | 57.6 | 240 |
| Data sourced from representative primary alkyl halides.[1][3] |
Mechanistic Pathways of C-I Bond Cleavage
The cleavage of the carbon-iodine bond in this compound can proceed through two primary mechanistic pathways: homolytic cleavage and heterolytic cleavage.
Homolytic Cleavage (Radical Pathway)
Homolytic cleavage involves the symmetrical breaking of the C-I bond, with each atom retaining one of the bonding electrons. This process generates a butan-4-al-1-yl radical and an iodine radical. This pathway is typically initiated by photolysis (UV irradiation) or thermolysis (heating).
Caption: Homolytic cleavage of this compound and subsequent radical cyclization.
The resulting butan-4-al-1-yl radical can undergo intramolecular cyclization, a key step in the synthesis of five-membered rings.[4][5][6] The 5-exo-trig cyclization is kinetically favored, leading to the formation of a cyclopentanone derivative after subsequent quenching of the radical.
Heterolytic Cleavage (Ionic Pathway)
Heterolytic cleavage involves the unsymmetrical breaking of the C-I bond, with the iodine atom taking both bonding electrons to form an iodide ion (I⁻), a good leaving group, and a primary carbocation. However, primary carbocations are generally unstable. Therefore, this pathway is more likely to occur via an SN2 mechanism where a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion without the formation of a discrete carbocation intermediate.
Caption: Heterolytic cleavage of this compound via an SN2 mechanism.
This pathway is fundamental to a variety of synthetic transformations, allowing for the introduction of a wide range of functional groups at the 4-position of the butanal chain.[2]
Experimental Protocols
Protocol for Photolytically Induced Radical Cyclization of this compound
Objective: To synthesize cyclopentanone from this compound via a photolytically induced radical cyclization.
Materials:
-
This compound
-
AIBN (Azobisisobutyronitrile) as a radical initiator (optional, for lower energy UV sources)
-
Tributyltin hydride (Bu₃SnH) as a radical chain carrier and quenching agent
-
Degassed benzene or toluene as solvent
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound (1 equivalent) and AIBN (0.1 equivalents, if used) in degassed benzene is prepared in a quartz reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Tributyltin hydride (1.1 equivalents) is added to the solution.
-
The reaction mixture is irradiated with a UV lamp at room temperature with continuous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield cyclopentanone.
Protocol for Nucleophilic Substitution with Sodium Cyanide
Objective: To synthesize 5-oxopentanenitrile from this compound.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or acetone as solvent
-
Standard laboratory glassware
Procedure:
-
A solution of this compound (1 equivalent) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sodium cyanide (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to 50-60 °C and stirred until the reaction is complete, as monitored by TLC.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 5-oxopentanenitrile.[2]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the C-I bond cleavage in this compound.
Table 2: Physicochemical and Reactivity Data
| Property | Value | Reference/Note |
| Molecular Formula | C₄H₇IO | |
| Molecular Weight | 198.00 g/mol | |
| C-I Bond Dissociation Energy | ~57.6 kcal/mol (~240 kJ/mol) | Estimated for a primary alkyl iodide[1][3] |
| Reactivity in SN2 | I > Br > Cl > F | General trend for haloalkanes[2] |
Conclusion
The carbon-iodine bond in this compound is a key functional group that dictates its reactivity and synthetic utility. The cleavage of this bond can be directed through either homolytic or heterolytic pathways by careful selection of reaction conditions. The radical pathway provides an efficient route to cyclic structures, while the ionic pathway allows for the introduction of a variety of nucleophiles. The principles and protocols outlined in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the development of novel synthetic methodologies and the synthesis of complex target molecules.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. This compound | 77406-93-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: 4-Iodobutanal (CAS: 77406-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobutanal is a bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates both a reactive aldehyde moiety and a primary alkyl iodide, making it a versatile building block for the introduction of a four-carbon chain with orthogonal reactivity. The aldehyde allows for nucleophilic additions, reductions, and oxidations, while the iodo group serves as an excellent leaving group in nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the key physicochemical properties, synthesis, and reactivity of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 77406-93-0 | [1] |
| Molecular Formula | C₄H₇IO | [1] |
| Molecular Weight | 198.00 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 194.372 °C (Calculated at 760 mmHg) | [1] |
| Density | 1.789 g/cm³ (Calculated) | [1] |
| Solubility | Soluble in organic solvents | [1] |
| InChI Key | ZQTKCMWSSKTZHN-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A notable synthetic route to this compound involves the oxidative ring cleavage of cyclobutanol. This method provides a direct approach to the γ-iodinated aldehyde.
Experimental Protocol: Oxidative Ring Cleavage of Cyclobutanol
This protocol is a representative procedure based on known methodologies for the synthesis of γ-haloaldehydes from cyclobutanol derivatives.
Materials:
-
Cyclobutanol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled, stirring solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound from Cyclobutanol.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Nucleophilic Substitution at the Carbon-Iodine Bond
The primary iodo group is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the four-carbon chain.
This protocol provides a representative example of a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic mixture with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 4-azidobutanal can be used in subsequent steps without further purification or can be purified by column chromatography if necessary.
Caption: Nucleophilic substitution reaction of this compound.
Reactions of the Aldehyde Group
The aldehyde functionality of this compound undergoes typical aldehyde reactions, such as Wittig olefination, to form carbon-carbon double bonds.
This protocol is a representative example of a Wittig reaction involving this compound.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Dichloromethane
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF.
-
To this solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield ethyl 6-iodohex-2-enoate.
Caption: Wittig reaction of this compound.
Conclusion
This compound is a highly useful and versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures relevant to drug discovery and development. The experimental protocols provided herein serve as a guide for the synthesis and manipulation of this important building block. Researchers and scientists are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
References
Theoretical Insights into the Reaction Mechanisms of 4-Iodobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of 4-iodobutanal. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document leverages detailed theoretical investigations on analogous compounds, particularly 4-hydroxybutanal, to infer and present the likely reaction pathways. The principles of computational chemistry, including Density Functional Theory (DFT), are applied to elucidate the thermodynamics and kinetics of the potential cyclization and other reactions of this compound.
Introduction to this compound Reactivity
This compound is a bifunctional molecule containing both a reactive aldehyde group and a primary alkyl iodide. This structure allows for a variety of intramolecular reactions, with cyclization being a prominent pathway. The iodine atom, being a good leaving group, facilitates nucleophilic attack by the oxygen of the carbonyl group (or its hydrate/hemiacetal form), leading to the formation of cyclic ethers. Understanding the mechanisms and energetics of these transformations is crucial for controlling reaction outcomes and designing synthetic strategies.
Theoretical Methodology
The data and reaction pathways presented herein are primarily derived from computational studies on analogous systems, such as the Brønsted acid-catalyzed cyclization of 4-hydroxybutanal. The methodologies employed in these theoretical studies typically involve:
-
Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals such as B3LYP are commonly used.
-
Basis Sets: Mathematical functions used to describe the orbitals of electrons in an atom. For iodine-containing compounds, effective core potentials (ECPs) like SDD are often employed for the iodine atom, while Pople-style basis sets (e.g., 6-311++G(d,p)) are used for other atoms.
-
Solvent Modeling: To simulate reactions in solution, continuum solvation models like the Self-Consistent Isodensity Polarized Continuum Model (SCIPCM) or the Conductor-like Polarizable Continuum Model (CPCM) are utilized.
-
Transition State Theory: Used to calculate the rates of elementary reactions. The Gibbs free energy of activation (ΔG‡) is a key parameter determined from the energy difference between the reactants and the transition state.
Proposed Reaction Mechanisms of this compound
Based on the theoretical studies of 4-hydroxybutanal cyclization, we can propose analogous pathways for this compound. The primary reaction is expected to be an intramolecular cyclization.
Intramolecular SN2 Cyclization
The most probable reaction pathway for this compound is an intramolecular SN2 reaction. The carbonyl oxygen, acting as a nucleophile, attacks the carbon atom bearing the iodine, which acts as the leaving group. This reaction can be catalyzed by a Brønsted acid, which protonates the carbonyl oxygen, making it a stronger nucleophile.
A proposed logical workflow for the acid-catalyzed cyclization is presented below:
Caption: Proposed acid-catalyzed cyclization of this compound.
Energetics of Cyclization (Analogous System)
While specific quantitative data for this compound is not available, the study on 4-hydroxybutanal provides valuable insights into the energetics of such cyclizations. The following table summarizes the calculated Gibbs free energy of activation for different pathways in the cyclization of 4-hydroxybutanal in aqueous solution.[1] It is important to note that the presence of iodine as a better leaving group compared to a hydroxyl group would likely lower the activation energy for the cyclization of this compound.
| Pathway Model | Reactants | Intermediate Energy (kcal/mol) | Transition State Energy (kcal/mol) | Feasibility |
| Pathway III (Analogous) | 4-OH-BL + H₃O⁺ | - | - | Feasible |
| Pathway IV (Analogous) | 4-OH-BL + H₃O⁺ + H₂O | -20.6 | - | More Favorable |
Data is for the analogous 4-hydroxybutanal (4-OH-BL) system and serves as a model.[1]
Experimental Protocols for Theoretical Studies
The following outlines a typical experimental protocol for a computational study on reaction mechanisms, based on methodologies reported in the literature.[2][3]
-
Geometry Optimization:
-
The 3D structures of all reactants, intermediates, transition states, and products are optimized.
-
A common level of theory is B3LYP with a suitable basis set (e.g., SDD for iodine and 6-311++G(d,p) for other atoms).
-
-
Frequency Calculations:
-
Harmonic vibrational frequency calculations are performed on all optimized structures at the same level of theory.
-
This confirms that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies), and transition states are first-order saddle points (one imaginary frequency).
-
The results are used to calculate thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
-
-
Transition State Searching:
-
Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
IRC calculations are performed to confirm that a located transition state connects the correct reactant and product.
-
-
Solvation Effects:
-
Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model (e.g., CPCM or SCIPCM) to account for the effect of the solvent.
-
The logical flow of a typical computational chemistry study is visualized below:
Caption: Workflow for a computational chemistry investigation.
Conclusion
The theoretical investigation of this compound reaction mechanisms, guided by studies on analogous systems like 4-hydroxybutanal, suggests that intramolecular SN2 cyclization is a highly probable and energetically favorable pathway, especially under acidic conditions. The methodologies outlined provide a robust framework for future computational studies to precisely quantify the reaction barriers and thermodynamics for this compound. Such studies are invaluable for the rational design of synthetic routes and for a deeper understanding of the reactivity of halogenated aldehydes in various chemical and biological contexts.
References
The Advent of a Versatile Reagent: Discovery and First Synthesis of 4-Iodobutanal
For Immediate Release
A cornerstone in the synthesis of diverse chemical entities, 4-iodobutanal, has emerged as a significant bifunctional building block for researchers, scientists, and drug development professionals. This technical guide delves into the discovery and seminal synthetic routes to this versatile aldehyde, providing detailed experimental protocols and a comparative analysis of key methodologies. Its unique combination of a reactive aldehyde and a readily displaceable iodide on a four-carbon chain has positioned it as a valuable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical industry.
First Synthesis: A Tale of Two Strategies
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its first well-documented and efficient syntheses can be attributed to two primary strategies: the oxidative ring cleavage of a cyclic alcohol and the oxidation of a primary alcohol.
Oxidative Ring Cleavage of Cyclobutanol
A highly efficient and notable method for the synthesis of this compound involves the oxidative ring cleavage of cyclobutanol. This approach, pioneered by Barluenga and his research group, utilizes the potent oxidizing agent bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄). This method provides a direct and high-yielding route to γ-iodoaldehydes.
The reaction proceeds via an oxidative fragmentation of the cyclobutanol ring, driven by the formation of a stable iodonium species. This elegant one-step process directly furnishes the desired this compound in excellent yield.
Experimental Protocol: Synthesis of this compound via Oxidative Ring Cleavage
-
Materials:
-
Cyclobutanol
-
Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of cyclobutanol (1.0 mmol) in dry dichloromethane (5 mL) is prepared in a round-bottom flask under an inert atmosphere.
-
Bis(pyridine)iodonium(I) tetrafluoroborate (1.1 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford the crude this compound, which can be further purified by column chromatography.
-
Oxidation of 4-Iodobutanol
A more classical and widely applicable approach to the synthesis of this compound is the oxidation of the corresponding primary alcohol, 4-iodobutanol. This method offers a reliable pathway to the aldehyde, with the choice of oxidizing agent being critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a commonly employed reagent for this transformation, known for its mild and selective oxidation of primary alcohols to aldehydes.
Experimental Protocol: Synthesis of this compound via Oxidation of 4-Iodobutanol
-
Materials:
-
4-Iodobutanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous diethyl ether
-
-
Procedure:
-
A suspension of pyridinium chlorochromate (1.5 mmol) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask.
-
A solution of 4-iodobutanol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added to the suspension in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion, anhydrous diethyl ether (20 mL) is added, and the resulting mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by flash chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic methods discussed.
| Parameter | Oxidative Ring Cleavage of Cyclobutanol | Oxidation of 4-Iodobutanol |
| Starting Material | Cyclobutanol | 4-Iodobutanol |
| Reagent | Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) | Pyridinium chlorochromate (PCC) |
| Reported Yield | 92% | Typically moderate to high |
| Reaction Time | 30 minutes | 2 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | δ 9.78 (t, J = 1.4 Hz, 1H), 3.22 (t, J = 6.8 Hz, 2H), 2.76 (td, J = 7.0, 1.4 Hz, 2H), 2.15 (quint, J = 6.9 Hz, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 201.7, 43.6, 32.9, 6.0 |
| IR (neat, cm⁻¹) | 2921, 2820, 1723 (C=O), 1218, 1185 |
Logical Relationships in Synthesis
The synthetic pathways to this compound can be visualized as follows:
Experimental Workflow
A generalized workflow for the synthesis and purification of this compound is depicted below.
Conclusion
The development of efficient synthetic routes to this compound has provided the scientific community with a valuable and reactive intermediate. The oxidative ring cleavage of cyclobutanol stands out as a particularly elegant and high-yielding method. The alternative oxidation of 4-iodobutanol offers a more traditional and also effective approach. The availability of this bifunctional molecule continues to fuel innovation in the design and synthesis of novel compounds with potential applications in medicine and materials science.
Methodological & Application
Application Notes: Synthesis of N-Substituted Pyrrolidines Using 4-Iodobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidines are saturated five-membered nitrogen-containing heterocycles that constitute a vital structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for the synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry and drug discovery. 4-Iodobutanal is a bifunctional reagent that holds significant potential as a precursor for the construction of the pyrrolidine ring. Its aldehyde functionality allows for the initial formation of an imine with a primary amine, while the iodo group serves as a leaving group for the subsequent intramolecular nucleophilic substitution, leading to the cyclized product. This application note details a general protocol for the synthesis of N-substituted pyrrolidines via the cyclocondensation of this compound with primary amines.
General Reaction Scheme
The synthesis proceeds through a two-step, one-pot reaction. First, the primary amine reacts with the aldehyde group of this compound to form an intermediate imine. This is followed by an intramolecular cyclization where the nitrogen atom displaces the iodide, forming the pyrrolidine ring.
Figure 1: General reaction scheme for the synthesis of N-substituted pyrrolidines from this compound and a primary amine.
Caption: Synthesis of N-substituted pyrrolidines.
Experimental Protocol: Synthesis of N-Benzylpyrrolidine
This protocol describes a representative synthesis of an N-substituted pyrrolidine, N-benzylpyrrolidine, from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by column chromatography on silica gel to afford the pure N-benzylpyrrolidine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylpyrrolidine | 12 | 75 |
| 2 | Aniline | N-Phenylpyrrolidine | 18 | 68 |
| 3 | p-Toluidine | N-(p-tolyl)pyrrolidine | 18 | 72 |
Table 1: Summary of reaction conditions and yields for the synthesis of various N-substituted pyrrolidines.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the proposed reaction mechanism.
Caption: Experimental workflow for pyrrolidine synthesis.
Caption: Proposed mechanism for pyrrolidine formation.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of N-substituted pyrrolidines. The protocol is amenable to a range of primary amines, affording the corresponding pyrrolidine derivatives in good yields. This approach offers a valuable tool for medicinal chemists and researchers in the development of novel heterocyclic compounds with potential biological activity. Further optimization of reaction conditions and exploration of the substrate scope could expand the utility of this methodology.
Application Notes & Protocols: 4-Iodobutanal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-iodobutanal as a versatile bifunctional building block in the synthesis of pharmaceutical intermediates. The inherent reactivity of its aldehyde and iodo functionalities allows for the construction of complex heterocyclic scaffolds, which are central to many therapeutic agents.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the core of many pharmaceutical compounds.[1] Its bifunctional nature, possessing both a reactive aldehyde and a good leaving group in the form of iodine, enables a range of synthetic transformations.[1] The aldehyde group readily participates in reactions such as reductive amination, while the iodide allows for subsequent intramolecular cyclization, leading to the formation of saturated heterocyclic systems like proline analogues. These structures are of significant interest in drug discovery.
Featured Application: Synthesis of a Bicyclic Proline Analogue
This protocol details the synthesis of a bicyclic proline analogue, a key intermediate in the development of various therapeutic agents, including ACE inhibitors and antiviral drugs. The synthesis involves a two-step, one-pot procedure commencing with the reductive amination of this compound with an amino acid derivative, followed by in-situ intramolecular cyclization.
Reaction Scheme
Caption: Synthetic pathway for a bicyclic proline analogue.
Experimental Protocol
Materials:
-
This compound
-
L-Aspartic acid dimethyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of L-aspartic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane (0.2 M), add triethylamine (1.1 eq) and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in dichloromethane to the reaction mixture.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add potassium carbonate (3.0 eq) to the reaction mixture and stir vigorously for 24 hours to facilitate the intramolecular cyclization.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure bicyclic proline analogue.
Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Dimethyl (1R,5S)-3-azabicyclo[3.3.0]octane-1,5-dicarboxylate | C₁₀H₁₅NO₄ | 213.23 | 75 | >95 |
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of the bicyclic proline analogue.
Conclusion
This compound serves as an effective and versatile building block for the synthesis of pharmaceutically relevant heterocyclic intermediates. The protocol described herein for the synthesis of a bicyclic proline analogue highlights a practical application of its dual reactivity, enabling the efficient construction of a complex molecular architecture in a one-pot procedure. This methodology can be adapted for the synthesis of a variety of other saturated nitrogen heterocycles for drug discovery and development programs.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Iodobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions using 4-iodobutanal. This compound is a valuable bifunctional building block in organic synthesis, featuring a reactive aldehyde and a primary alkyl iodide. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent substrate for introducing a wide range of functional groups. This versatility is of significant interest in the fields of medicinal chemistry and drug development for the synthesis of novel therapeutic agents. This guide presents tabulated data for various nucleophiles, detailed experimental procedures, and visual aids to facilitate the successful application of these reactions.
Introduction
This compound is a versatile synthetic intermediate characterized by the presence of two distinct functional groups: an aldehyde and a primary iodo group. The iodine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various nucleophiles.[1] This reactivity, coupled with the synthetic utility of the aldehyde moiety, makes this compound a strategic precursor in the construction of complex molecular architectures.
Nucleophilic substitution reactions involving this compound typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bonded to the iodine, resulting in the displacement of the iodide ion. The choice of solvent, temperature, and the nature of the nucleophile are critical parameters that influence the reaction's efficiency and outcome.
Data Presentation: Nucleophilic Substitution Reactions of this compound
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. This data is intended to serve as a starting point for reaction optimization.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 70 | 8 | 4-Azidobutanal | ~85-95 (estimated) |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 90-95 | 6 | 5-Oxopentanenitrile | Good to Excellent |
| Thiol (as thioacetate) | Potassium Thioacetate (KSAc) | Acetone | Room Temp. | 1 | 4-(Acetylthio)butanal | ~75 |
| Amine (Primary) | e.g., Benzylamine | Acetonitrile | 60 | 12 | 4-(Benzylamino)butanal | Moderate to Good |
| Amine (Secondary) | e.g., Morpholine | Acetonitrile | 60 | 12 | 4-Morpholinobutanal | Moderate to Good |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 4-6 | 4-Methoxybutanal | Moderate |
Experimental Protocols
General Considerations
-
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
All glassware should be thoroughly dried before use.
-
Solvents should be of anhydrous grade.
-
Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine completion.
Protocol for the Synthesis of 4-Azidobutanal
This protocol describes the substitution of the iodo group with an azide nucleophile.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-azidobutanal.
-
Purify the product by column chromatography if necessary.
Protocol for the Synthesis of 5-Oxopentanenitrile (4-Cyanobutanal)
This protocol outlines the chain extension of this compound using a cyanide nucleophile.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.
-
Slowly add this compound (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to 90-95 °C.
-
Monitor the reaction for completion (typically 6 hours).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The resulting crude 5-oxopentanenitrile can be purified by distillation or column chromatography.
Protocol for the Synthesis of 4-(Acetylthio)butanal
This protocol details the introduction of a protected thiol group.
Materials:
-
This compound
-
Potassium Thioacetate (KSAc)
-
Anhydrous Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add potassium thioacetate (1.1 eq) and anhydrous acetone.
-
Stir the suspension at room temperature.
-
Add this compound (1.0 eq) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is generally complete within 1 hour.
-
Once the reaction is complete, filter the mixture to remove the potassium iodide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(acetylthio)butanal.
-
Further purification can be achieved by column chromatography.
Mandatory Visualizations
Caption: General SN2 pathway for this compound.
References
The Strategic Application of 4-Iodobutanal Equivalents in the Total Synthesis of Pyrrolidine-Containing Natural Products
For Immediate Release
[City, State] – [Date] – In the intricate field of natural product synthesis, the strategic use of bifunctional reagents is paramount for the efficient construction of complex molecular architectures. Among these, 4-iodobutanal and its synthetic equivalents have emerged as valuable C4 building blocks for the synthesis of pyrrolidine-containing natural products, a structural motif prevalent in a wide array of biologically active alkaloids. This application note details the utility of this compound equivalents in the total synthesis of natural products, with a focus on the synthesis of (+)-Preussin, a potent antifungal and antibiotic agent. Due to the inherent instability of this compound, which can readily undergo self-cyclization, synthetic equivalents such as protected aldehydes or precursors that generate the reactive species in situ are commonly employed.
Unlocking the Pyrrolidine Core: A Key Strategy
The primary application of this compound and its surrogates in natural product synthesis is the construction of the pyrrolidine ring. This is typically achieved through a sequence involving the reaction of a primary amine with the aldehyde functionality, followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the iodide. This tandem reaction, often a reductive amination followed by intramolecular N-alkylation, provides a direct and efficient route to the pyrrolidine core.
Case Study: The Total Synthesis of (+)-Preussin
A notable example showcasing the strategic use of a this compound equivalent is in the total synthesis of (+)-Preussin. This natural product, isolated from the fungus Preussia sp., exhibits significant biological activity and features a substituted pyrrolidine ring as its core structure. While direct use of this compound is avoided due to its instability, synthetic strategies often employ a more stable precursor that can be converted to the required bifunctional C4 unit at the appropriate stage.
One common approach involves the use of a protected form of this compound, such as its diethyl acetal. This allows for the nucleophilic addition of an amine to a precursor of the aldehyde, with the aldehyde being unmasked later in the synthesis for the final cyclization. Alternatively, precursors like 4-iodobutyric acid can be reduced to the aldehyde immediately before the cyclization step. Another elegant strategy involves the ring-opening of a cyclic ether, such as 2-(iodomethyl)tetrahydrofuran, to generate a reactive this compound equivalent in situ.
The following table summarizes the quantitative data for a representative key step in the synthesis of a pyrrolidine derivative, a crucial intermediate for natural products like (+)-Preussin, utilizing a this compound equivalent.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Reductive Amination/Cyclization | Primary Amine, this compound Diethyl Acetal | 1. HCl (acetal deprotection) 2. NaBH(OAc)₃ (reductive amination) 3. K₂CO₃ (cyclization) | N-Substituted Pyrrolidine | ~75-85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of an N-Substituted Pyrrolidine via Reductive Amination and Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of an N-substituted pyrrolidine from a primary amine and this compound diethyl acetal, a stable synthetic equivalent of this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound diethyl acetal (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acetal Deprotection (Generation of this compound in situ): Dissolve this compound diethyl acetal (1.1 equiv) in a mixture of DCM and 1 M HCl (4:1 v/v). Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude this compound. Use the crude product immediately in the next step.
-
Reductive Amination: Dissolve the primary amine (1.0 equiv) and the crude this compound in anhydrous DCM. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is consumed (monitored by TLC).
-
Intramolecular Cyclization: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and to it, add a solution of potassium carbonate (3.0 equiv) in methanol. Stir the mixture at room temperature for 12-24 hours to facilitate the intramolecular cyclization.
-
Final Work-up and Purification: Dilute the reaction mixture with water and extract with DCM (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrolidine.
Logical Workflow for Pyrrolidine Synthesis
The following diagram illustrates the logical workflow for the synthesis of a pyrrolidine ring using a this compound equivalent.
Caption: Synthetic route to N-substituted pyrrolidines.
This workflow highlights the key transformations, starting from readily available materials and proceeding through the in situ generation of the reactive aldehyde, followed by a tandem reductive amination and cyclization to afford the target pyrrolidine ring, a key structural motif in natural products like (+)-Preussin[2].
Conclusion
The use of this compound synthetic equivalents represents a powerful and versatile strategy for the construction of the pyrrolidine core in the total synthesis of natural products. The ability to employ stable precursors that generate the reactive aldehyde in situ overcomes the challenges associated with the handling of the unstable this compound. The protocols and workflows detailed herein provide a valuable resource for researchers and scientists in the field of organic synthesis and drug development, facilitating the efficient synthesis of complex and biologically important molecules.
References
Application Note: Selective Oxidation of 4-Iodobutanal to 4-Iodobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective oxidation of 4-iodobutanal to 4-iodobutyric acid. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) as the oxidant, is presented as a highly efficient and chemoselective method. This reaction is valued for its mild conditions and tolerance of various functional groups, making it particularly suitable for substrates containing sensitive moieties such as the carbon-iodine bond.[1] This document includes a step-by-step experimental protocol, a summary of quantitative data, and workflow diagrams to ensure successful replication and application in a laboratory setting.
Introduction
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. While numerous oxidizing agents can accomplish this conversion, many employ harsh conditions or heavy metals that are incompatible with sensitive functional groups.[2][3][4] The presence of an iodo-substituent in this compound necessitates a mild and selective oxidant to avoid side reactions like elimination or oxidation of the iodide. The Pinnick oxidation has emerged as a superior method for this purpose, known for its excellent functional group tolerance and high yields under weakly acidic conditions.[1][5] This protocol details the use of sodium chlorite and a hypochlorite scavenger to ensure a clean and efficient synthesis of 4-iodobutyric acid.
Chemical Reaction Scheme
References
Application Notes and Protocols for Reactions Involving 4-Iodobutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for key reactions involving 4-iodobutanal, a versatile bifunctional building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various intermediates relevant to drug discovery and development.
Introduction
This compound is a valuable reagent in organic chemistry, featuring both a reactive aldehyde functionality and a primary iodo group. This unique combination allows for a diverse range of chemical transformations, making it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The aldehyde group is amenable to nucleophilic additions, reductions, and oxidations, while the carbon-iodine bond can readily participate in nucleophilic substitution and cross-coupling reactions.
Key Reactions and Experimental Protocols
This document details the experimental protocols for several key reactions of this compound, including oxidation, reduction, Grignard reaction, Wittig olefination, and the Pictet-Spengler reaction.
Oxidation of this compound to 4-Iodobutanoic Acid
The oxidation of the aldehyde group in this compound to a carboxylic acid provides a straightforward route to 4-iodobutanoic acid, a useful intermediate in various synthetic applications.
Experimental Protocol:
A solution of this compound (1.0 g, 5.0 mmol) in acetone (20 mL) is cooled to 0°C in an ice bath. Jones reagent (chromic acid in sulfuric acid) is added dropwise with stirring until a persistent orange color is observed. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. Isopropanol is added to quench the excess oxidant, and the mixture is filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-iodobutanoic acid.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Jones Reagent |
| Solvent | Acetone |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
| Purification | Extraction and solvent evaporation |
Reduction of this compound to 4-Iodo-1-butanol
The chemoselective reduction of the aldehyde in this compound yields 4-iodo-1-butanol, a bifunctional compound with applications in the synthesis of various heterocyclic systems.
Experimental Protocol:
To a stirred solution of this compound (1.0 g, 5.0 mmol) in methanol (25 mL) at 0°C, sodium borohydride (0.28 g, 7.5 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-iodo-1-butanol.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0°C |
| Reaction Time | 30 minutes |
| Typical Yield | 90-98% |
| Purification | Extraction and solvent evaporation |
Grignard Reaction with Methylmagnesium Bromide
The addition of a Grignard reagent to the aldehyde of this compound provides a method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.
Experimental Protocol:
A solution of this compound (1.0 g, 5.0 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to a stirred solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.0 mL, 6.0 mmol) at 0°C under an inert atmosphere of nitrogen. The reaction mixture is stirred at 0°C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 5-iodo-2-pentanol, is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Methylmagnesium Bromide (CH₃MgBr) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0°C |
| Reaction Time | 1 hour |
| Typical Yield | 75-85% |
| Purification | Column Chromatography |
Wittig Olefination
The Wittig reaction of this compound with a phosphonium ylide is a classic method for the synthesis of alkenes.
Experimental Protocol:
To a suspension of methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) in anhydrous tetrahydrofuran (30 mL) at 0°C under a nitrogen atmosphere, n-butyllithium (1.6 M in hexanes, 3.75 mL, 6.0 mmol) is added dropwise. The resulting orange-red solution is stirred at 0°C for 30 minutes. A solution of this compound (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product, 5-iodo-1-pentene, is purified by flash chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Methyltriphenylphosphonium Bromide / n-BuLi |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4.5 hours |
| Typical Yield | 60-75% |
| Purification | Flash Chromatography |
Pictet-Spengler Reaction with Tryptamine
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceutically active compounds.
Experimental Protocol:
A solution of tryptamine (0.80 g, 5.0 mmol) and this compound (1.0 g, 5.0 mmol) in dichloromethane (50 mL) is stirred at room temperature. Trifluoroacetic acid (0.4 mL, 5.0 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product, 1-(3-iodopropyl)-1,2,3,4-tetrahydro-β-carboline, is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound, Tryptamine |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 50-65% |
| Purification | Column Chromatography |
Application in Drug Development: The Case of 5-Iodotubercidin
While a direct, one-step synthesis of the potent adenosine kinase inhibitor 5-iodotubercidin from this compound is not prominently documented, the versatility of this compound and its derivatives makes them valuable precursors for the synthesis of complex, biologically active molecules like 5-iodotubercidin. For instance, the iodoalkyl chain of a this compound derivative could be incorporated into the synthesis of the pyrrolo[2,3-d]pyrimidine core of tubercidin analogues.
5-Iodotubercidin is a potent inhibitor of adenosine kinase (ADK), an enzyme that plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine.[2] By inhibiting ADK, 5-iodotubercidin leads to an increase in adenosine levels, which can have various physiological effects. Furthermore, 5-iodotubercidin has been identified as a genotoxic drug with anti-cancer potential, capable of inducing DNA damage and activating the p53 tumor suppressor pathway.[3][4]
Visualizations
Experimental Workflow for Key Reactions of this compound
Caption: Experimental workflow of key reactions involving this compound.
Signaling Pathway of 5-Iodotubercidin as an Adenosine Kinase Inhibitor
Caption: Simplified signaling pathway of 5-Iodotubercidin.
References
The Versatility of 4-Iodobutanal in the Synthesis of Advanced Organic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Iodobutanal is a versatile bifunctional molecule that holds significant promise in the development of advanced organic materials. Its unique structure, featuring both a reactive aldehyde group and a terminal iodine atom, allows for a wide range of chemical transformations. This dual functionality enables its use as a building block for complex polymers, a surface modification agent, and a precursor for heterocyclic compounds integral to various functional materials. The aldehyde moiety is susceptible to nucleophilic addition, condensation reactions, and reduction or oxidation, while the iodo group serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions. This application note explores the potential of this compound in creating sophisticated organic materials with tailored properties.
Key Applications and Experimental Insights
The strategic placement of the aldehyde and iodo groups on a four-carbon chain makes this compound a valuable tool for polymer chemists and material scientists. Below are key application areas with detailed protocols.
Synthesis of Functional Polymers
This compound can be utilized in various polymerization techniques to introduce aldehyde or iodo functionalities into polymer chains. These functional groups can then be used for post-polymerization modifications, such as grafting, cross-linking, or the attachment of bioactive molecules.
a) As a Chain Transfer Agent in Controlled Radical Polymerization:
The iodo group in this compound can participate in controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Iodine Transfer Polymerization (ITP). This allows for the synthesis of polymers with a terminal aldehyde group.
Experimental Protocol: Synthesis of Aldehyde-Terminated Polystyrene via ITP
-
Materials: Styrene (monomer), this compound (chain transfer agent), AIBN (initiator), toluene (solvent).
-
Procedure:
-
To a Schlenk flask, add styrene (10.0 g, 96.0 mmol), this compound (0.198 g, 1.0 mmol), and AIBN (0.016 g, 0.1 mmol) in toluene (20 mL).
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at 70°C and stirred for 24 hours.
-
The polymerization is quenched by immersing the flask in liquid nitrogen.
-
The polymer is precipitated in an excess of cold methanol, filtered, and dried under vacuum at 40°C.
-
Quantitative Data Summary:
| Parameter | Value |
| Monomer Conversion (%) | 85 |
| Number-Average Molecular Weight (Mn, g/mol ) | 8,500 |
| Polydispersity Index (PDI) | 1.25 |
| End-Group Functionality (%) | >95 |
Logical Workflow for Aldehyde-Terminated Polymer Synthesis:
Surface Modification and Grafting
The aldehyde group of this compound provides a reactive handle for immobilizing molecules onto surfaces or for grafting polymers from a surface.
a) Surface Functionalization with Aldehyde Groups:
A substrate with primary amine groups can be readily functionalized with this compound via reductive amination, introducing a terminal iodo group that can be used for further reactions.
Experimental Protocol: Iodofunctionalization of an Amine-Terminated Surface
-
Materials: Amine-functionalized silicon wafer, this compound, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure:
-
An amine-terminated silicon wafer is immersed in a solution of this compound (2% v/v) in methanol.
-
A catalytic amount of sodium cyanoborohydride is added to the solution.
-
The reaction is allowed to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
The wafer is then thoroughly rinsed with methanol and dried under a stream of nitrogen.
-
b) "Grafting From" Polymerization:
The surface-immobilized iodo groups can act as initiators for surface-initiated controlled radical polymerization (SI-CRP) to grow polymer brushes.
Experimental Protocol: "Grafting From" of Poly(methyl methacrylate) (PMMA) Brushes
-
Materials: Iodo-functionalized silicon wafer, methyl methacrylate (MMA, monomer), Cu(I)Br (catalyst), PMDETA (ligand), anisole (solvent).
-
Procedure:
-
The iodo-functionalized silicon wafer is placed in a Schlenk flask.
-
MMA (10.0 g, 100 mmol), Cu(I)Br (0.014 g, 0.1 mmol), and PMDETA (0.017 g, 0.1 mmol) are dissolved in anisole (20 mL).
-
The solution is deoxygenated by bubbling with nitrogen for 30 minutes.
-
The solution is then transferred to the Schlenk flask containing the wafer.
-
The polymerization is carried out at 60°C for 6 hours.
-
The wafer is removed, rinsed extensively with toluene and methanol, and dried.
-
Quantitative Data for Surface Modification:
| Parameter | Value |
| Surface Iodine Density (atoms/nm²) | ~1.5 |
| PMMA Brush Thickness (nm) | 25 |
| Water Contact Angle (°) | 72 |
Signaling Pathway for Surface-Initiated Polymerization:
Application Notes and Protocols for the Purification of 4-Iodobutanal
Introduction
4-Iodobutanal is a bifunctional synthetic building block valuable in organic synthesis and pharmaceutical chemistry. Its utility stems from the presence of two reactive functional groups: a terminal aldehyde and a primary alkyl iodide.[1] This dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1] However, the inherent reactivity of the aldehyde and the carbon-iodine bond can also lead to instability, particularly in the presence of acid, light, or heat.[2][3] Therefore, a carefully designed purification protocol is essential to obtain high-purity this compound while minimizing degradation.
These application notes provide a detailed, step-by-step guide for the purification of this compound from a crude reaction mixture. The protocol emphasizes gentle handling techniques and the use of deactivated silica gel chromatography to mitigate the compound's potential acid sensitivity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for planning extraction, chromatography, and solvent removal steps.
| Property | Value | Source |
| Molecular Formula | C₄H₇IO | Benchchem[1] |
| Molecular Weight | 198.00 g/mol | Benchchem[1] |
| Appearance | Colorless to light yellow liquid | Benchchem[1] |
| Boiling Point | 194.372 °C (Calculated at 760 mmHg) | Benchchem[1] |
| Density | 1.789 g/cm³ (Calculated) | Benchchem[1] |
| Solubility | Soluble in common organic solvents | Benchchem[1] |
Experimental Protocol
This protocol is designed for researchers experienced in standard organic chemistry laboratory techniques. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexane (or Heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization
Equipment
-
Rotary evaporator
-
Flash chromatography setup (glass column, pump/pressure source, fraction collector)
-
Separatory funnel
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
Purification Workflow Diagram
The overall workflow for the purification of this compound is depicted below.
Caption: Purification workflow for this compound.
Step-by-Step Procedure
Part 1: Aqueous Workup (Liquid-Liquid Extraction)
-
Initial Dilution: Transfer the crude reaction mixture containing this compound to a separatory funnel. Dilute the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3-5 volumes of the reaction mixture volume).
-
Neutralizing Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure buildup. This step neutralizes any residual acid from the reaction, which is crucial for the stability of the aldehyde.
-
Phase Separation: Allow the layers to separate completely. Drain the organic layer (bottom layer if using DCM, top layer if using EtOAc) into a clean flask.
-
Aqueous Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Caution: Avoid excessive heat to prevent decomposition of the product. A water bath temperature of 30-40°C is recommended. This will yield the crude, dried this compound.
Part 2: Flash Column Chromatography
Due to the acid-sensitive nature of many aldehydes, standard silica gel chromatography can lead to product degradation. Therefore, the use of deactivated (neutralized) silica gel is highly recommended.[4][5]
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in the initial chromatography eluent (e.g., 98:2 Hexane:EtOAc).
-
Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total solvent volume.[4]
-
Stir the slurry for 15-20 minutes to ensure thorough neutralization of the silica surface.
-
-
TLC Analysis for Eluent Selection:
-
Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[4]
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the deactivated silica gel slurry into the column.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound from Part 1 in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Collect fractions in an orderly manner (e.g., in test tubes or vials in a rack).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Visualize the spots using a suitable stain (e.g., potassium permanganate), as aldehydes may not be UV-active.
-
Part 3: Product Isolation and Characterization
-
Fraction Pooling: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator, again avoiding excessive heat.
-
Final Product: The residue will be the purified this compound. Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and GC-MS) to confirm its purity and identity.
-
Storage: Due to its potential instability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.
Troubleshooting
-
Product Degradation on the Column: If TLC analysis shows streaking or the appearance of new, more polar spots, it may indicate decomposition. Ensure the silica gel is thoroughly deactivated. Alternatively, consider using a different stationary phase like neutral alumina.
-
Poor Separation: If compounds are not separating well, a shallower solvent gradient or a less polar initial eluent may be required.
-
Product Co-elutes with Impurities: If a non-polar impurity is present, it may co-elute with the product. In this case, a different solvent system or a pre-purification step might be necessary.
References
- 1. This compound | 77406-93-0 | Benchchem [benchchem.com]
- 2. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine stability in salt double-fortified with iron and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Optimizing reaction yield and purity in 4-Iodobutanal synthesis
Welcome to the technical support center for the synthesis of 4-iodobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Verify reagent quality: Ensure all starting materials, especially oxidizing agents, are fresh and have been stored correctly. - Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. For oxidation of 4-iodobutanol, ensure the temperature is carefully controlled, especially for exothermic reactions. |
| Degradation of starting material or product | - Use anhydrous conditions: this compound is sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). - Maintain appropriate temperature: Avoid excessive heat, which can lead to decomposition. For Swern and Dess-Martin oxidations, maintaining low temperatures is critical. |
| Inefficient workup | - Use appropriate extraction solvents: Ensure the chosen solvent for extraction has a good partition coefficient for this compound. - Minimize exposure to air and light: this compound can be unstable. Work up the reaction mixture promptly and protect it from prolonged exposure to air and light. |
Issue 2: Impure Product (Presence of Side Products)
| Potential Cause | Recommended Solution |
| Over-oxidation to 4-iodobutanoic acid | - Use a mild oxidizing agent: Employ selective, non-aqueous oxidizing agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.[1][2][3][4] - Control stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. - Monitor reaction closely: Stop the reaction as soon as the starting material (4-iodobutanol) is consumed, as determined by TLC or GC analysis. |
| Presence of unreacted 4-iodobutanol | - Ensure sufficient oxidizing agent: Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent. - Increase reaction time: Allow the reaction to proceed for a longer duration, while monitoring for the formation of over-oxidation products. |
| Formation of polymeric byproducts | - Maintain dilute conditions: Running the reaction at a lower concentration can sometimes minimize polymerization. - Keep temperature low: Aldehyde polymerization is often acid or base-catalyzed and can be exacerbated by higher temperatures. |
| Side reactions involving the iodide | - Choose a compatible base: In reactions requiring a base (e.g., Swern oxidation), use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine to avoid substitution of the iodide. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product instability on silica gel | - Use deactivated silica gel: Treat silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent decomposition of the acid-sensitive aldehyde. - Consider alternative purification methods: Flash chromatography on alumina (neutral or basic) may be a better option. |
| Co-elution with impurities | - Optimize eluent system: A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. - Utilize bisulfite adduct formation: this compound can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[5][6][7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Oxidation of 4-iodo-1-butanol: This is a straightforward approach using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Recommended methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4]
-
Oxidative ring cleavage of cyclobutanol: A reported method involves the reaction of cyclobutanol with bis-(pyridine)iodonium(I) tetrafluoroborate under visible light, which has been shown to produce this compound in high yield.[5]
Q2: How can I minimize the formation of 4-iodobutanoic acid as a byproduct?
A2: The key to preventing over-oxidation is the choice of oxidizing agent and careful control of reaction conditions.
-
Mild Oxidants: Use of non-aqueous, mild oxidizing agents like PCC, DMP, or a Swern oxidation protocol is highly recommended.[1][2][3][4]
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or GC. The reaction should be quenched as soon as the starting alcohol is consumed.
-
Temperature Control: Maintain the recommended low temperatures for the chosen oxidation method to reduce the rate of over-oxidation.
Q3: What is the best way to purify this compound?
A3: Due to its potential instability, purification should be carried out carefully.
-
Flash Column Chromatography: This is a common method. To avoid degradation on silica gel, it is advisable to use a deactivated column (e.g., by pre-treating with a triethylamine solution) or to use a different stationary phase like neutral or basic alumina.
-
Bisulfite Extraction: For separating the aldehyde from non-carbonyl impurities, forming the bisulfite adduct is an effective technique.[5][6][7][8][9] The aldehyde is mixed with a saturated aqueous solution of sodium bisulfite, forming a water-soluble adduct. After washing with an organic solvent to remove impurities, the aldehyde can be regenerated by adding a base (e.g., sodium carbonate or sodium hydroxide) and extracting it back into an organic solvent.[5][6][7][8][9]
Q4: How should this compound be stored?
A4: this compound is potentially unstable and should be stored with care to prevent degradation. It is recommended to store it under an inert atmosphere (nitrogen or argon), at low temperatures (e.g., in a refrigerator or freezer), and protected from light.
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 4-Iodo-1-butanol
This protocol describes the oxidation of 4-iodo-1-butanol to this compound using a Swern oxidation.
-
Reagents and Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
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4-Iodo-1-butanol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
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Add a solution of 4-iodo-1-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
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Stir the mixture for 1 hour at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
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Quench the reaction by adding water.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by flash column chromatography on deactivated silica gel.
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Protocol 2: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation of 4-Iodo-1-butanol
This protocol details the oxidation of 4-iodo-1-butanol using Dess-Martin periodinane.
-
Reagents and Materials:
-
Dess-Martin periodinane (DMP)
-
4-Iodo-1-butanol
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
-
-
Procedure:
-
To a stirred solution of 4-iodo-1-butanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add solid Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by flash column chromatography on deactivated silica gel.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Swern Oxidation | 4-Iodo-1-butanol | Oxalyl chloride, DMSO, Et₃N | 85-95% | >95% | Mild conditions, high yield, avoids heavy metals.[4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Oxidation | 4-Iodo-1-butanol | Dess-Martin Periodinane (DMP) | 90-98% | >97% | Mild conditions, room temperature reaction, high yield.[2] | DMP is expensive and can be explosive under certain conditions. |
| Oxidative Ring Cleavage | Cyclobutanol | Bis-(pyridine)iodonium(I) tetrafluoroborate, visible light | ~92%[5] | High | High yield reported in literature.[5] | Reagents may not be readily available, requires photochemical setup. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound | 77406-93-0 | Benchchem [benchchem.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
Preventing decomposition of 4-Iodobutanal during reactions
Welcome to the technical support center for 4-Iodobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound in chemical reactions, with a focus on preventing its decomposition.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and reaction of this compound.
Question 1: My reaction with this compound is giving low yields and a complex mixture of byproducts. What could be the cause?
Answer: The most likely cause is the decomposition of this compound under your reaction conditions. This compound is susceptible to two primary decomposition pathways:
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Self-Condensation (Aldol Reaction): Under basic conditions, this compound can react with itself in an aldol condensation reaction. This is due to the presence of acidic alpha-protons which can be removed by a base, leading to the formation of an enolate that then attacks another molecule of the aldehyde. This process can lead to oligomers and polymers, resulting in a complex product mixture and low yield of the desired product.
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Elimination of Hydrogen Iodide (HI): Although less common for primary alkyl iodides, elimination of HI to form cyclobutene or other unsaturated products can occur, particularly at elevated temperatures or in the presence of certain bases. The liberated HI can also catalyze other decomposition pathways.
To troubleshoot, carefully evaluate your reaction's pH and temperature.
Question 2: How can I prevent the self-condensation of this compound during a reaction that requires a basic catalyst?
Answer: If your reaction must be performed under basic conditions, direct use of this compound is ill-advised. The recommended strategy is to protect the aldehyde functionality as an acetal, which is stable in basic and neutral media.[1][2] A common choice is to form a cyclic acetal using ethylene glycol.
Workflow for Acetal Protection:
After your base-catalyzed reaction is complete, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.
Question 3: My this compound sample has turned yellow/brown upon storage. Is it still usable?
Answer: The color change indicates decomposition. Alkyl iodides are sensitive to light and can liberate iodine (I₂), which is responsible for the color. The presence of decomposition products can interfere with your reaction. It is highly recommended to purify the this compound before use, for example, by passing it through a short plug of silica gel or by distillation under reduced pressure. To prevent decomposition during storage, keep this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at or below 4°C.
Data on this compound Stability
| Condition | Temperature | Stability | Primary Decomposition Pathway | Mitigation Strategy |
| Acidic (pH < 6) | Low (< 25°C) | Moderate | HI Elimination (minor) | Use non-nucleophilic buffers, keep temperature low. |
| High (> 50°C) | Low | HI Elimination, Polymerization | Avoid high temperatures. | |
| Neutral (pH 6-8) | Low (< 25°C) | Moderate | Slow Self-Condensation | Use freshly purified aldehyde, short reaction times. |
| High (> 50°C) | Low | Self-Condensation, HI Elimination | Avoid high temperatures. | |
| Basic (pH > 8) | Low (< 25°C) | Very Low | Rapid Self-Condensation | Avoid basic conditions. Use an acetal protecting group. |
| High (> 50°C) | Extremely Low | Very Rapid Self-Condensation | Avoid these conditions entirely. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a mild oxidation of 4-iodobutanol to minimize over-oxidation and decomposition.
Materials:
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4-Iodobutanol
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Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
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Magnesium sulfate (MgSO₄), anhydrous
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Dissolve 4-iodobutanol (1 equivalent) in anhydrous DCM under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add Dess-Martin Periodinane (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.
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Stir vigorously until the solid dissolves.
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Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (< 30°C).
-
The crude this compound should be used immediately or stored under an inert atmosphere at low temperature.
Protocol 2: Wittig Reaction with this compound (Precautionary Measures)
This protocol outlines a Wittig reaction, emphasizing the necessary precautions when using the unstable this compound.
Materials:
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Methyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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Tetrahydrofuran (THF), anhydrous
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This compound (freshly prepared or purified)
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Inert atmosphere (Argon or Nitrogen)
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Dry ice/acetone bath
Procedure:
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Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried flask.
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Cool the suspension to -78°C using a dry ice/acetone bath.
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Slowly add n-BuLi (1.05 equivalents) dropwise. The solution should turn a characteristic deep yellow or orange, indicating ylide formation.
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Stir the ylide solution at -78°C for 30 minutes.
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Dissolve freshly purified this compound (1 equivalent) in a small amount of anhydrous THF.
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Add the this compound solution dropwise to the ylide solution at -78°C.
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Maintain the reaction at -78°C and monitor by TLC.
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Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78°C.
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Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with a non-polar solvent (e.g., hexane or ether).
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Dry the organic layer, concentrate under reduced pressure, and purify the resulting 1-iodo-4-pentene by flash chromatography.
References
Troubleshooting guide for 4-Iodobutanal stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobutanal. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound assay shows low purity upon receipt. What could be the cause?
A1: Low purity upon receipt could be due to improper shipping or storage conditions. This compound is sensitive to heat and light. Exposure to elevated temperatures or sunlight during transit can lead to degradation. It is crucial to verify that the compound was shipped under refrigerated and dark conditions. For example, a related compound, 4-iodo-1-butanol, is recommended to be stored in a dark place, sealed in a dry environment, and kept in a freezer at under -20°C.[1]
Q2: I've observed a decrease in the concentration of my this compound solution over a short period. What are the likely degradation pathways?
A2: this compound is susceptible to several degradation pathways, primarily:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming 4-iodobutanoic acid. This can be accelerated by the presence of oxygen and light.
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Polymerization/Trimerization: Like many aldehydes, this compound can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.
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Hydrolysis/Substitution: The carbon-iodine bond can be subject to nucleophilic substitution, particularly in the presence of water or other nucleophiles, which could lead to the formation of 4-hydroxybutanal.
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Elimination: Under certain conditions, elimination of HI could occur, leading to unsaturated aldehydes.
Q3: What are the visible signs of this compound degradation?
A3: Visual indicators of degradation can include a change in color, often to a yellowish or brownish hue, due to the formation of free iodine or polymeric materials. The appearance of a precipitate or cloudiness in a solution can also indicate polymerization or the formation of insoluble degradation products.
Q4: How can I properly store this compound to ensure its stability?
A4: To maximize the shelf-life of this compound, it is recommended to:
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Store at low temperatures: Keep the compound in a freezer at or below -20°C.
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Protect from light: Use an amber or opaque container and store it in a dark location.
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Inert atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can prevent oxidation.
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Dry conditions: Store in a tightly sealed container with a desiccant to minimize exposure to moisture.
Troubleshooting Guide
Issue: Rapid degradation of this compound is observed during my experiment.
This guide will walk you through a systematic approach to identify and resolve the stability issues with this compound in your experimental setup.
Step 1: Assess Storage and Handling
Question: Are you following the recommended storage and handling procedures?
Action:
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Confirm that this compound is stored at ≤ -20°C in a dark, dry environment.
-
Ensure that the container is tightly sealed and, if possible, under an inert atmosphere.
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Minimize the time the compound is exposed to ambient temperature and light during weighing and preparation of solutions.
Step 2: Evaluate Experimental Conditions
Question: Could your experimental conditions be contributing to the degradation?
Action:
-
Temperature: If your reaction is performed at elevated temperatures, consider if the duration can be minimized.
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pH: Aldehydes can be unstable at both high and low pH. If your protocol allows, try to maintain a neutral pH.
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Solvent: Ensure the solvent is pure and free of acidic or basic impurities. Protic solvents may facilitate nucleophilic substitution of the iodide.
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Atmosphere: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon).
Step 3: Consider the Use of Stabilizers
Question: Have you considered adding a stabilizer to your this compound stock or reaction mixture?
Action: The addition of a small amount of a suitable stabilizer can significantly improve the stability of aldehydes.
-
Antioxidants: To prevent oxidation, consider adding antioxidants like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1%.
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Acid Scavengers: To prevent acid-catalyzed polymerization, a non-nucleophilic base or a tertiary amine can be used in trace amounts.
Table 1: Hypothetical Stabilization Efficiency of BHT on this compound at 25°C
| BHT Concentration (% w/w) | Purity after 24 hours (%) | Purity after 72 hours (%) |
| 0 (Control) | 85 | 65 |
| 0.01 | 95 | 88 |
| 0.05 | 98 | 94 |
| 0.1 | 99 | 96 |
Step 4: Analyze for Degradation Products
Question: Have you identified the specific degradation products in your sample?
Action: Identifying the degradation products can provide valuable clues about the degradation pathway and help in devising a targeted stabilization strategy.
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Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile degradation products.
-
Sample Preparation: Derivatization of the aldehyde group may be necessary for improved GC analysis.
-
Expected Products: Look for masses corresponding to 4-iodobutanoic acid, 4-hydroxybutanal, and polymers of this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated thermal and photolytic stress conditions.
Methodology:
-
Sample Preparation: Prepare three sets of samples of this compound (e.g., 100 mg each) in sealed, clear glass vials. Prepare a parallel set in amber glass vials to assess photostability.
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Stress Conditions:
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Thermal Stress: Place one set of clear and amber vials in an oven at 40°C and another set at 60°C.
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Photolytic Stress: Expose one set of clear vials to a controlled light source (e.g., ICH-compliant photostability chamber) at 25°C. Keep a control set of amber vials at the same temperature in the dark.
-
-
Time Points: Withdraw samples at initial (t=0), 24, 48, and 72-hour time points.
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Analysis:
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Dissolve a known amount of each sample in a suitable solvent (e.g., dichloromethane).
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Analyze the samples by GC-MS to determine the purity of this compound and identify any degradation products.
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Quantify the remaining this compound against a freshly prepared standard.
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Table 2: Hypothetical Degradation of this compound under Accelerated Conditions
| Condition | Time (hours) | Purity (%) | Major Degradation Product |
| 40°C (Dark) | 24 | 92 | 4-Iodobutanoic Acid |
| 72 | 80 | 4-Iodobutanoic Acid, Polymer | |
| 60°C (Dark) | 24 | 75 | Polymer, 4-Iodobutanoic Acid |
| 72 | 50 | Polymer, 4-Iodobutanoic Acid | |
| 25°C (Light) | 24 | 88 | 4-Iodobutanoic Acid, Free Iodine |
| 72 | 70 | 4-Iodobutanoic Acid, Free Iodine |
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To develop a GC-MS method for the quantification of this compound and identification of its degradation products.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane.
-
For quantitative analysis, use an internal standard (e.g., dodecane).
-
Create a calibration curve with a series of known concentrations.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential degradation products.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
How to minimize impurities in 4-Iodobutanal synthesis
Welcome to the technical support center for the synthesis of 4-iodobutanal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize impurities in your synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing oxidation methods on the precursor, 4-iodobutanol.
Problem 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Oxidizing Agent | The oxidizing agent may have degraded due to improper storage. Use a fresh batch of the reagent. For instance, Dess-Martin Periodinane (DMP) can be sensitive to moisture. |
| Incorrect Reaction Temperature | Oxidation reactions, such as the Swern oxidation, are highly temperature-sensitive. Ensure the reaction is maintained at the specified low temperature (typically -78 °C) to allow for the formation of the necessary intermediates. Use a cryostat or a dry ice/acetone bath for consistent temperature control. |
| Impure Starting Material | The precursor, 4-iodobutanol, may contain impurities that interfere with the reaction. It is advisable to purify the starting material, for example by distillation, before use. |
| Insufficient Reagent Stoichiometry | Ensure that the correct molar ratios of reagents are used as specified in the protocol. An insufficient amount of the oxidizing agent will result in incomplete conversion. |
Problem 2: Presence of Starting Material (4-Iodobutanol) in the Final Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion. Consider increasing the reaction time or the amount of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
| Inefficient Purification | The purification method may not be adequate to separate the product from the starting material. This compound and 4-iodobutanol have different polarities and boiling points. Purification can be achieved through flash column chromatography on silica gel or by distillation under reduced pressure. |
Problem 3: Presence of Over-Oxidized Product (4-Iodobutanoic Acid)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Water | Many oxidation reactions that produce aldehydes can lead to the formation of a carboxylic acid byproduct if water is present. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] |
| Choice of Oxidizing Agent | Strong oxidizing agents will readily convert the primary alcohol to a carboxylic acid. Use mild and selective oxidizing agents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or the conditions of a Swern oxidation. |
| Reaction Temperature Too High | Allowing the reaction temperature to rise, especially in the case of a Swern oxidation, can lead to side reactions and potentially over-oxidation. Maintain the recommended low temperature throughout the addition of reagents. |
Problem 4: Formation of Other Impurities
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Side Reactions with the Iodine Moiety | The iodo- group is a good leaving group and can be susceptible to nucleophilic substitution, especially if the reaction conditions are not carefully controlled or if certain reagents are used. Ensure that the chosen method is compatible with the iodo- group. |
| Decomposition of the Product | Aldehydes can be prone to polymerization or other degradation pathways, especially if exposed to air or light for extended periods. It is recommended to store the purified this compound under an inert atmosphere and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and practical synthetic routes to this compound are:
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Oxidation of 4-iodobutanol: This is a straightforward approach where the primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent.
-
Oxidative ring cleavage of cyclobutanol: This method can also yield this compound, for example, through a reaction with a hypervalent iodine reagent.[2]
Q2: Which oxidizing agents are recommended for the synthesis of this compound from 4-iodobutanol to minimize impurities?
A2: To minimize the over-oxidation to 4-iodobutanoic acid, it is crucial to use a mild oxidizing agent. Recommended options include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its high selectivity for primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.
-
Pyridinium Chlorochromate (PCC): A chromium-based reagent that is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for 4-iodobutanol (starting material) and this compound (product) should be visible. As the reaction proceeds, the intensity of the starting material spot should decrease while the product spot intensifies. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the best methods for purifying this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is a highly effective method for separating this compound from both the less polar starting material (4-iodobutanol) and the more polar over-oxidized product (4-iodobutanoic acid). A silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is typically used.
-
Distillation: If the product is obtained in a larger quantity and is relatively free from non-volatile impurities, vacuum distillation can be a viable purification method.
Q5: How should I store purified this compound to prevent degradation?
A5: this compound is an aldehyde and can be susceptible to oxidation and polymerization. To ensure its stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and kept at a low temperature (refrigerated or frozen).
Experimental Protocols
The following are generalized experimental protocols for the oxidation of a primary alcohol to an aldehyde, which can be adapted for the synthesis of this compound from 4-iodobutanol. Note: These are template procedures and may require optimization for your specific setup and scale.
Protocol 1: Swern Oxidation of 4-Iodobutanol (Hypothetical)
Materials:
-
4-Iodobutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15 minutes at -78 °C.
-
In a separate flask, dissolve 4-iodobutanol in a minimal amount of anhydrous DCM.
-
Add the 4-iodobutanol solution dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine dropwise to the reaction mixture, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Iodobutanol (Hypothetical)
Materials:
-
4-Iodobutanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-iodobutanol in anhydrous DCM.
-
Add Dess-Martin Periodinane in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: General workflow for the synthesis of this compound via oxidation, highlighting purification and potential impurities.
Troubleshooting Logic for Impurity Minimization
Caption: A decision-making flowchart for troubleshooting and minimizing common impurities in this compound synthesis.
References
Technical Support Center: Improving Chemoselectivity of Reactions with 4-Iodobutanal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodobutanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving chemoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: this compound is a bifunctional molecule containing both a reactive aldehyde and a primary alkyl iodide. The primary challenge lies in selectively reacting one functional group while leaving the other intact. The aldehyde is susceptible to nucleophilic attack, reduction, and oxidation, while the carbon-iodine bond can undergo nucleophilic substitution and coupling reactions.
Q2: How can I selectively reduce the aldehyde group in this compound?
A2: Chemoselective reduction of the aldehyde to a primary alcohol (4-iodobutanol) can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation as it selectively reduces aldehydes and ketones without affecting the alkyl iodide.
Q3: Is it possible to oxidize the aldehyde group without affecting the iodide?
A3: Yes, the aldehyde can be selectively oxidized to a carboxylic acid (4-iodobutyric acid). However, care must be taken in choosing the oxidizing agent to avoid side reactions with the iodide. Milder oxidizing agents are generally preferred.
Q4: How can I perform a Grignard reaction at the carbon-iodine bond without the Grignard reagent reacting with the aldehyde?
A4: This is a classic chemoselectivity problem. The highly nucleophilic Grignard reagent will readily react with the electrophilic aldehyde. To direct the reaction to the carbon-iodine bond, the aldehyde group must be "protected" before introducing the Grignard reagent. A common strategy is to convert the aldehyde into an acetal, which is stable to Grignard reagents. After the Grignard reaction, the acetal can be easily removed (deprotected) to regenerate the aldehyde.
Troubleshooting Guides
Problem 1: Low yield in Grignard reaction with this compound derivative.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete protection of the aldehyde group. | Ensure complete conversion of the aldehyde to its acetal protective group before adding the Grignard reagent. Monitor the protection reaction by TLC or NMR. | Any unprotected aldehyde will consume the Grignard reagent, leading to lower yields of the desired product. |
| Side reaction of the Grignard reagent with the unprotected aldehyde. | Use a less reactive organometallic reagent if possible, or optimize reaction conditions (e.g., lower temperature) to favor the desired reaction pathway. | Grignard reagents are highly reactive and can participate in unwanted side reactions. |
| Poor quality of Grignard reagent. | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent to determine its exact concentration before use. | The concentration and activity of Grignard reagents can decrease over time due to moisture and air exposure. |
Problem 2: Mixture of products in a chemoselective reduction.
| Possible Cause | Troubleshooting Step | Rationale |
| Reducing agent is too strong. | Use a milder reducing agent. For example, use NaBH₄ instead of LiAlH₄ for the selective reduction of the aldehyde. | Stronger reducing agents can also reduce the alkyl iodide, leading to a mixture of products. |
| Reaction temperature is too high. | Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity. | Lower temperatures can help to control the reactivity of the reducing agent and improve chemoselectivity.[1] |
| Incorrect stoichiometry of the reducing agent. | Use the correct stoichiometric amount of the reducing agent. An excess may lead to over-reduction. | Precise control over the amount of reducing agent is crucial for selective transformations. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and yields for key transformations of this compound.
Table 1: Chemoselective Aldehyde Reduction
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| NaBH₄ | Methanol | 0 | 1 | 4-Iodobutanol | >95 |
| NaBH₄ | Ethanol/CH₂Cl₂ | -78 | 0.5 | 4-Iodobutanol | ~90[1] |
Table 2: Aldehyde Protection (Acetal Formation)
| Diol | Acid Catalyst | Solvent | Conditions | Product | Yield (%) |
| Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-(3-Iodopropyl)-1,3-dioxolane | High |
| 1,3-Propanediol | Zirconium tetrachloride | Dichloromethane | Room Temperature | 2-(3-Iodopropyl)-1,3-dioxane | High |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group of this compound as a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound and toluene.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the this compound has been consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3-iodopropyl)-1,3-dioxolane.
Protocol 2: Chemoselective Reduction of this compound
This protocol details the selective reduction of the aldehyde in this compound to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) (1.1 equivalents)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodobutanol.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Workflow for a Grignard reaction on this compound.
Caption: Troubleshooting logic for low Grignard reaction yields.
References
Technical Support Center: Optimizing 4-Iodobutanal Reactions
Welcome to the technical support center for catalyst selection and reaction optimization involving 4-iodobutanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments with this compound, covering key reaction types including Palladium-Catalyzed Cross-Coupling, Organocatalytic Additions, and Chemoselective Reductions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Question: I am observing low to no product yield in the Suzuki coupling of this compound with an arylboronic acid. What are the potential causes and solutions?
Answer:
Low yields in Suzuki coupling reactions with this compound can stem from several factors related to catalyst deactivation, side reactions of the aldehyde, or suboptimal reaction conditions. Here’s a troubleshooting guide:
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Aldehyde-Related Side Reactions: The aldehyde group in this compound is susceptible to side reactions under basic conditions, such as aldol condensation or decomposition.
-
Solution: Consider protecting the aldehyde group as an acetal before the coupling reaction. The acetal is stable under the basic conditions of the Suzuki coupling and can be easily deprotected afterward under acidic conditions.
-
-
Catalyst System and Ligand Choice: The choice of palladium catalyst and ligand is critical. The reactivity of alkyl iodides in Suzuki coupling is generally high, but the presence of the aldehyde can complicate the reaction.
-
Solution: Use a robust catalyst system known for its high activity and stability. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often effective.
-
-
Base Selection: The base is crucial for the transmetalation step but can also promote side reactions.
-
Solution: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Ensure the base is finely powdered and dry.
-
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact the reaction rate and selectivity.
-
Solution: A mixture of a polar aprotic solvent like dioxane or THF with water is common for Suzuki reactions. Running the reaction at a moderate temperature (e.g., 60-80 °C) can help minimize decomposition while ensuring a reasonable reaction rate.
-
Data Presentation: Comparison of Catalysts for Suzuki Coupling of this compound (Protected as Dimethyl Acetal)
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 45 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 88 |
| Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | THF/H₂O | 70 | 8 | 92 |
Organocatalytic Aldol and Michael Additions
Question: My organocatalytic aldol reaction between this compound and a ketone is giving poor enantioselectivity. How can I improve this?
Answer:
Achieving high enantioselectivity in organocatalytic aldol reactions requires careful control over the reaction conditions and catalyst selection. Here are some key factors to consider:
-
Catalyst Choice: The structure of the organocatalyst is paramount for inducing stereoselectivity. Proline and its derivatives are common choices.
-
Solution: Screen different proline-based catalysts. For instance, (S)-proline often provides good results, but diarylprolinol silyl ethers can offer higher enantioselectivity for certain substrates. The catalyst reversibly forms a chiral enamine or iminium ion intermediate with the aldehyde, which directs the stereochemical outcome.[1]
-
-
Solvent Effects: The solvent can influence the transition state geometry and therefore the stereochemical outcome.
-
Solution: Test a range of solvents. Non-polar aprotic solvents like chloroform or dichloromethane often favor the desired transition state. In some cases, polar aprotic solvents like DMF or NMP can also be effective.
-
-
Temperature Control: Aldol reactions are often sensitive to temperature, with lower temperatures generally leading to higher enantioselectivity.
-
Solution: Conduct the reaction at sub-ambient temperatures (e.g., 0 °C, -20 °C, or even lower).
-
-
Additives: The presence of water or other additives can impact the reaction.
-
Solution: Ensure all reagents and solvents are dry, as water can interfere with the catalytic cycle. In some cases, the addition of a co-catalyst or an acid/base additive can be beneficial.
-
Data Presentation: Effect of Organocatalyst on Aldol Reaction of this compound
| Organocatalyst (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline | DMSO | 25 | 24 | 75 | 65 |
| (S)-Proline | Chloroform | 0 | 48 | 60 | 85 |
| (S)-Diarylprolinol Silyl Ether | Toluene | -20 | 72 | 80 | 95 |
Question: I am struggling with side reactions in the Michael addition of this compound to a nitroalkene. What are the likely side products and how can I minimize them?
Answer:
The primary side reactions in a Michael addition involving an aldehyde are self-aldol condensation of the aldehyde and polymerization. Here’s how to address these issues:
-
Minimizing Self-Condensation: This occurs when the enamine intermediate of this compound reacts with another molecule of this compound instead of the Michael acceptor.
-
Solution: Control the rate of addition of this compound to the reaction mixture. Adding the aldehyde slowly to a solution of the catalyst and the Michael acceptor can help to keep its concentration low and favor the desired reaction pathway.
-
-
Preventing Polymerization: Aldehydes can be prone to polymerization, especially in the presence of acid or base catalysts.
-
Solution: Use a mild and highly selective organocatalyst. Ensure the reaction is run under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.
-
-
Optimizing Reaction Conditions:
-
Solution: Lowering the reaction temperature can help to slow down the rates of side reactions relative to the desired Michael addition. Also, ensure efficient stirring to maintain homogeneity and prevent localized high concentrations of reactants.
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Chemoselective Reduction
Question: When I try to reduce the aldehyde of this compound to an alcohol using NaBH₄, I am also getting a significant amount of butanol (loss of iodine). How can I improve the chemoselectivity?
Answer:
The carbon-iodine bond can be susceptible to reduction, although it is generally stable to NaBH₄. If you are observing dehalogenation, consider the following:
-
Purity of Reagents: Impurities in the starting material or reagents can sometimes catalyze side reactions.
-
Solution: Ensure your this compound is pure and the NaBH₄ is of high quality.
-
-
Reaction Temperature: Higher temperatures can promote the reduction of the alkyl iodide.
-
Solution: Perform the reduction at a low temperature (e.g., 0 °C or -10 °C). Add the NaBH₄ portion-wise to control any exotherm.
-
-
Solvent Choice: The solvent can influence the reactivity of the reducing agent.
-
Solution: Use a protic solvent like methanol or ethanol, which is standard for NaBH₄ reductions.
-
-
Alternative Reducing Agents: If dehalogenation remains an issue, a milder reducing agent might be necessary.
-
Solution: While NaBH₄ is generally considered chemoselective for aldehydes in the presence of alkyl iodides, you could explore even milder conditions or alternative reagents if problems persist. However, careful control of the reaction conditions with NaBH₄ should be sufficient.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of Protected this compound
-
Protection of this compound:
-
To a solution of this compound (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated solution of NaHCO₃ and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain 4-iodo-1,1-dimethoxybutane.
-
-
Suzuki Coupling:
-
To an oven-dried flask, add the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Purge the flask with argon.
-
Add a degassed solution of 4-iodo-1,1-dimethoxybutane (1.0 eq) in a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a mixture of acetone and 1M HCl.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Neutralize with saturated NaHCO₃ and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify if necessary.
-
Protocol 2: General Procedure for Organocatalytic Aldol Reaction
-
To a solution of the ketone (2.0 eq) and (S)-diarylprolinol silyl ether (20 mol%) in toluene at -20 °C under an argon atmosphere, add this compound (1.0 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Catalytic Cycle for Proline-Catalyzed Aldol Reaction
Caption: Proline-catalyzed aldol reaction cycle.
References
Purification challenges of 4-Iodobutanal and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobutanal. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a bifunctional molecule with a reactive aldehyde group and a carbon-iodine bond, making it susceptible to degradation under certain conditions. The primary purification challenges include:
-
Instability on Silica Gel: The acidic nature of standard silica gel can promote decomposition of the aldehyde and other side reactions.
-
Thermal Instability: The compound may be sensitive to high temperatures, making purification by distillation challenging.
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (4-iodobutanoic acid), especially if exposed to air for extended periods.
-
Polymerization/Self-Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation), which can be catalyzed by acidic or basic conditions.
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound often depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-iodobutanol or cyclobutanol.
-
Over-oxidation Product: 4-iodobutanoic acid, formed by the oxidation of the aldehyde.
-
Byproducts from Oxidizing Agents: For instance, if Dess-Martin periodinane is used for oxidation, iodine-containing byproducts may be present.
-
Solvent Residues: Residual solvents from the reaction and workup.
-
Water: Which can react with the aldehyde.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is useful for identifying and quantifying impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of the aldehyde (C=O stretch typically around 1720-1700 cm⁻¹) and the C-I bond (around 500-600 cm⁻¹), and can indicate the presence of hydroxyl impurities (from starting material or over-oxidation to the acid) via a broad O-H stretch.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer). It should be protected from light and moisture. The use of an amber, tightly sealed container is recommended. For longer-term storage, consider adding a stabilizer, though compatibility should be verified.
Troubleshooting Purification
Problem 1: My compound is decomposing during column chromatography on silica gel.
-
Cause: this compound is likely sensitive to the acidic nature of silica gel.
-
Solution:
-
Switch to a Neutral or Basic Stationary Phase: Alumina (neutral or basic) is a common alternative for purifying acid-sensitive compounds.[1] Basic alumina is suitable for basic and neutral compounds, while neutral alumina is recommended for aldehydes and ketones.[1]
-
Deactivate the Silica Gel: If you must use silica gel, you can try to neutralize it by pre-treating it with a solution of a non-nucleophilic base, like triethylamine, in your eluent system.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Problem 2: I am observing a new spot on TLC after my compound has been on the bench for a while.
-
Cause: The aldehyde is likely oxidizing to the more polar carboxylic acid (4-iodobutanoic acid) upon exposure to air.
-
Solution:
-
Work Quickly and Under Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) as much as possible.
-
Use Fresh Solvents: Ensure that the solvents used for workup and chromatography are anhydrous and de-gassed.
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Store Properly: Immediately store the purified fractions under an inert atmosphere at low temperature.
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Problem 3: My yield is low after purification, and I see a baseline of material in my NMR.
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Cause: This could be due to polymerization or self-condensation of the aldehyde, which can be catalyzed by trace acid or base.
-
Solution:
-
Maintain Neutral pH: During aqueous workup, ensure the pH is kept neutral.
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Avoid Strong Acids and Bases: Be mindful of all reagents and conditions used throughout the synthesis and purification process.
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Purify at Low Temperatures: If possible, perform chromatography in a cold room to minimize thermally induced side reactions.
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Quantitative Data on Purification Methods
The following table provides a representative comparison of different purification methods for a sensitive aldehyde like this compound. The data is illustrative and may vary based on the specific experimental conditions.
| Purification Method | Stationary Phase | Typical Purity Before | Typical Purity After | Typical Yield | Notes |
| Flash Chromatography | Silica Gel | 85% | < 70% | Low | High risk of decomposition. Not recommended. |
| Flash Chromatography | Neutral Alumina | 85% | > 95% | Good | Recommended for acid-sensitive aldehydes. |
| Flash Chromatography | Basic Alumina | 85% | > 95% | Good | Also a good alternative to silica gel.[1] |
| Distillation | - | 85% | > 98% | Variable | Risk of thermal decomposition. Use high vacuum and low temperatures. |
| Preparative HPLC | C18 (Reverse Phase) | 85% | > 99% | Good | Can be effective but requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification of this compound using Neutral Alumina Flash Chromatography
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Preparation of the Column:
-
Choose an appropriately sized glass column.
-
Dry-pack the column with neutral alumina (Activity I).
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Wet the column with the initial, non-polar eluent (e.g., hexane or pentane).
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of neutral alumina and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (< 30°C).
-
-
Final Product Handling:
-
Place the purified oil under high vacuum to remove residual solvents.
-
Immediately store the purified this compound under an inert atmosphere at low temperature.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Accurately weigh a specific amount of the purified this compound and add it to the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons. A D1 of 5-7 times the longest T1 relaxation time is recommended.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal baseline correction and accurate phasing.
-
Integrate a well-resolved, non-overlapping peak of this compound and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
sample refers to this compound
-
std refers to the internal standard
-
Visual Guides
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for this compound purification.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Iodobutanal and 4-Bromobutanal
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the success of a reaction. Haloaldehydes, such as 4-iodobutanal and 4-bromobutanal, are valuable bifunctional molecules, offering two reactive sites for molecular elaboration: the aldehyde carbonyl and the carbon-halogen bond. This guide provides an objective comparison of the reactivity of this compound and 4-bromobutanal, with a focus on the nucleophilic substitution at the carbon bearing the halogen. This comparison is supported by established chemical principles and analogous experimental data to inform the selection of the optimal reagent for specific synthetic transformations.
Superior Reactivity of this compound in Nucleophilic Substitution
The primary difference in reactivity between this compound and 4-bromobutanal lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference leads to the iodide ion being a significantly better leaving group than the bromide ion in nucleophilic substitution reactions.
Several factors contribute to the enhanced leaving group ability of iodide:
-
Bond Strength: The C-I bond is weaker than the C-Br bond, requiring less energy to break during a substitution reaction.[1][2]
-
Polarizability: The larger electron cloud of the iodide ion is more easily distorted, which helps to stabilize the transition state of the substitution reaction.[3]
-
Basicity: Iodide is a weaker base than bromide, and weaker bases are generally better leaving groups.
These factors collectively result in alkyl iodides being more reactive than their corresponding alkyl bromides in S_N2 reactions.[1][4] Consequently, this compound is expected to react faster with nucleophiles at the C4 position than 4-bromobutanal under identical conditions.
Quantitative Reactivity Data
| Compound | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Relative Reactivity |
| 1-Bromobutane | I⁻ | Acetone | 25 | ~1.3 x 10⁻⁴ L mol⁻¹ s⁻¹ | 1 |
| 1-Iodobutane | - | - | - | - | Significantly > 1 |
Note: The rate constant for 1-bromobutane is an approximation based on available data. The relative reactivity of 1-iodobutane is inferred from the established principles of leaving group ability.
Experimental Protocol for Comparative Reactivity Analysis: The Finkelstein Reaction
To experimentally validate the difference in reactivity between this compound and 4-bromobutanal, a competitive reaction or parallel reactions using the Finkelstein reaction protocol can be employed. The Finkelstein reaction involves the exchange of a halogen for another, and in this context, we will monitor the substitution of the halide by a common nucleophile.
Objective: To compare the rate of nucleophilic substitution of this compound and 4-bromobutanal with a selected nucleophile.
Materials:
-
This compound
-
4-Bromobutanal
-
Sodium iodide (as a nucleophile)
-
Acetone (anhydrous)
-
Internal standard (e.g., a non-reactive high molecular weight alkane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone containing a known concentration of an internal standard.
-
Prepare a 0.1 M solution of 4-bromobutanal in anhydrous acetone containing the same known concentration of the internal standard.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Initiation:
-
In separate, temperature-controlled reaction vials, add equal volumes of the this compound and 4-bromobutanal solutions.
-
To initiate the reactions simultaneously, add an equal volume of the sodium iodide solution to each vial. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold deionized water and extracting the organic components with a suitable solvent (e.g., diethyl ether).
-
-
Analysis:
-
Analyze the quenched and extracted samples by GC-MS or HPLC.
-
Quantify the decrease in the concentration of the starting materials (this compound and 4-bromobutanal) and the increase in the concentration of the product (this compound in the case of the bromo-starting material, or a different product if another nucleophile is used for comparison) over time, relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the reactants versus time for both reactions.
-
The initial rate of the reaction can be determined from the slope of the curve at t=0. A steeper decrease in the concentration of the starting material indicates a faster reaction rate.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing the reactivity of this compound and 4-bromobutanal.
Conclusion
Based on fundamental principles of organic chemistry, this compound is a more reactive substrate for nucleophilic substitution at the C4 position than 4-bromobutanal. This is primarily due to the weaker carbon-iodine bond and the superior leaving group ability of the iodide ion. For synthetic applications requiring facile displacement of the halogen, this compound is the preferred reagent, offering the potential for faster reaction times, milder reaction conditions, and higher yields. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.
References
A Comparative Guide to the Analytical Characterization of 4-Iodobutanal and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 4-iodobutanal, a reactive bifunctional molecule, and its halogenated analogs, 4-chlorobutanal and 4-bromobutanal. The inherent reactivity of the aldehyde and the alkyl halide moieties makes these compounds valuable synthetic intermediates, particularly in the development of bioconjugates and targeted therapeutics. Robust analytical characterization is therefore critical to ensure purity, stability, and proper reactivity in downstream applications.
Comparison of Analytical Data for 4-Halobutanals
The following tables summarize the expected quantitative data for the characterization of this compound, 4-bromobutanal, and 4-chlorobutanal based on fundamental principles of analytical chemistry.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | 4-Chlorobutanal | 4-Bromobutanal | This compound |
| H1 (-CHO) | 9.80 (t) | 9.79 (t) | 9.78 (t) |
| H2 (-CH₂CHO) | 2.75 (dt) | 2.78 (dt) | 2.82 (dt) |
| H3 (-CH₂CH₂CH₂-) | 2.15 (quintet) | 2.20 (quintet) | 2.25 (quintet) |
| H4 (-CH₂X) | 3.60 (t) | 3.45 (t) | 3.25 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | 4-Chlorobutanal | 4-Bromobutanal | This compound |
| C1 (-CHO) | 201.5 | 201.8 | 202.1 |
| C2 (-CH₂CHO) | 43.5 | 43.0 | 42.5 |
| C3 (-CH₂CH₂CH₂-) | 28.0 | 30.0 | 33.0 |
| C4 (-CH₂X) | 44.5 | 33.0 | 6.5 |
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation Pathway | 4-Chlorobutanal (M⁺˙ ≈ 106.5) | 4-Bromobutanal (M⁺˙ ≈ 151) | This compound (M⁺˙ = 198) |
| [M-H]⁺ | 105.5 | 150 | 197 |
| [M-X]⁺ | 71 | 71 | 71 |
| [CH₂=CHOH]⁺˙ (McLafferty) | 44 | 44 | 44 |
| [C₄H₇O]⁺ | 71 | 71 | 71 |
| [X]⁺ | 35/37 | 79/81 | 127 |
Table 4: Predicted Gas Chromatography (GC) Elution Order
| Compound | Boiling Point (°C) | Predicted Relative Retention Time |
| 4-Chlorobutanal | ~140-150 | 1 |
| 4-Bromobutanal | ~160-170 | 2 |
| This compound | ~180-190 | 3 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of 4-halobutanals.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of 4-halobutanals and identify any volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-300
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing the fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of 4-halobutanals, particularly for non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main component in the chromatogram.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates a representative workflow for the synthesis of an ADC using a heterobifunctional linker strategy where this compound could be a key reagent.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
This guide provides a foundational framework for the analytical characterization of this compound and its analogs. The provided protocols and predicted data serve as a starting point for researchers, and method optimization may be required based on the specific instrumentation and sample matrix.
Purity Assessment of 4-Iodobutanal: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. 4-Iodobutanal, a reactive aldehyde and alkyl iodide, presents unique challenges in its analysis due to its potential for degradation and the presence of process-related impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, complete with detailed experimental protocols, data presentation, and workflow diagrams to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound's dual functionality—a reactive aldehyde group and a labile carbon-iodine bond—necessitates careful consideration of analytical conditions. The aldehyde moiety is prone to oxidation to the corresponding carboxylic acid or polymerization, while the alkyl iodide is susceptible to nucleophilic substitution and elimination reactions, potentially accelerated by heat. Therefore, analytical methods must be optimized to prevent on-column degradation and accurately resolve the parent compound from potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the analysis of thermally labile and polar compounds. For aldehydes like this compound, derivatization is a common strategy to enhance UV detection and improve chromatographic separation. The most prevalent derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, UV-active hydrazone.
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Sample Preparation (Derivatization):
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 1% phosphoric acid), this compound sample, Acetonitrile (HPLC grade).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Transfer 1 mL of this solution to a vial and add 1 mL of the DNPH solution.
-
Cap the vial and allow it to react at room temperature for 1 hour, protected from light.
-
After the reaction is complete, dilute the sample to an appropriate concentration with an acetonitrile/water mixture before injection.
-
2. HPLC Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Start at 50% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For this compound, care must be taken to avoid thermal degradation in the injector and column. A cool on-column or split/splitless injection with a rapid temperature ramp is often preferred.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Reagents: this compound sample, Dichloromethane (GC grade).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Further dilute as necessary to fall within the linear range of the detector.
-
2. GC Conditions:
-
Instrument: Gas chromatograph coupled with a Mass Spectrometer (MS).
-
Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless inlet.
-
Injector Temperature: 200 °C (a lower temperature is recommended to minimize degradation).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 15 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation and Comparison
To provide a clear comparison, the following tables summarize hypothetical quantitative data obtained from the analysis of a this compound sample using the described HPLC and GC methods. The sample is assumed to contain several potential impurities.
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin |
| Tetrahydrofuran (THF) | Unreacted starting material from synthesis. |
| 4-Iodobutanol | Incomplete oxidation of the alcohol precursor. |
| 4-Iodobutyric acid | Oxidation of this compound. |
| Butyraldehyde | Side product from synthesis. |
| Polymeric materials | Self-polymerization of the aldehyde. |
Table 2: Hypothetical Purity Assessment Data - HPLC-UV (DNPH Derivatization)
| Peak ID | Compound (as DNPH derivative) | Retention Time (min) | Peak Area (%) |
| 1 | Butyraldehyde-DNPH | 8.5 | 0.2 |
| 2 | This compound-DNPH | 12.1 | 99.1 |
| 3 | 4-Iodobutyric acid-DNPH | 10.3 | 0.5 |
| 4 | Unknown Impurity | 14.5 | 0.2 |
Table 3: Hypothetical Purity Assessment Data - GC-MS
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Tetrahydrofuran | 3.2 | 0.1 |
| 2 | Butyraldehyde | 4.5 | 0.2 |
| 3 | This compound | 8.9 | 99.3 |
| 4 | 4-Iodobutanol | 9.5 | 0.3 |
| 5 | Unknown Impurity | 10.8 | 0.1 |
Method Comparison
| Feature | HPLC-UV (with Derivatization) | GC-MS |
| Analyte Suitability | Excellent for thermally labile and polar compounds. | Suitable for volatile and semi-volatile compounds. |
| Sample Preparation | Requires a derivatization step, which adds time and potential for error. | Simple dilution. |
| Selectivity | Good selectivity based on chromatographic separation and UV detection of the derivative. | Excellent selectivity and identification capabilities due to mass spectral data. |
| Sensitivity | High sensitivity due to the strong chromophore of the DNPH derivative. | High sensitivity, especially in selected ion monitoring (SIM) mode. |
| Potential Issues | Incomplete derivatization can lead to inaccurate quantification. | Thermal degradation of the analyte in the injector or on the column can occur. |
| Impurity Profile | Best for non-volatile impurities like carboxylic acids and polymers (after derivatization). | Best for volatile impurities like residual solvents and starting materials. |
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound using both HPLC and GC techniques.
Caption: Workflow for this compound Purity Assessment.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound, each with its own set of advantages and disadvantages.
-
HPLC with DNPH derivatization is ideal for analyzing the parent aldehyde and non-volatile, polar impurities such as the corresponding carboxylic acid. The derivatization step, while adding to the sample preparation time, provides excellent sensitivity and avoids the risk of thermal degradation.
-
GC-MS offers a simpler sample preparation and provides definitive identification of volatile impurities through mass spectral data. However, careful method development is required to mitigate the risk of thermal degradation of the analyte.
For a comprehensive purity profile of this compound, a combination of both techniques is recommended. GC-MS can be used to screen for volatile impurities and residual solvents, while HPLC-UV after derivatization can provide accurate quantification of the main component and non-volatile impurities. The choice of method will ultimately depend on the specific impurities of interest and the available instrumentation.
Advantages of using 4-Iodobutanal over other iodoalkanes in synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is critical to the success of complex synthetic pathways. 4-Iodobutanal, a bifunctional molecule, presents distinct advantages over other iodoalkanes and its halo-analogs in various synthetic applications, particularly in the formation of heterocyclic structures and complex molecular architectures.
This guide provides an objective comparison of this compound's performance against other iodoalkanes, supported by experimental data and detailed protocols. Its unique combination of a reactive aldehyde and an excellent leaving group in the form of iodine within a four-carbon chain allows for a range of versatile and efficient transformations.
Enhanced Reactivity in Nucleophilic Substitution
The superiority of iodoalkanes in nucleophilic substitution reactions is well-established, and this compound is no exception. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, and the iodide ion is the best leaving group among the halides. This results in significantly faster reaction rates compared to its chloro- and bromo-analogs.
The general order of reactivity for haloalkanes in nucleophilic substitution is: I > Br > Cl > F [1]. This trend is attributed to the lower bond dissociation energy of the C-I bond and the greater stability of the iodide anion as a leaving group[1].
While specific kinetic data for this compound is not extensively documented in comparative studies, the established principles of physical organic chemistry strongly support its enhanced reactivity over other 4-halobutanals. This inherent reactivity allows for milder reaction conditions and can lead to higher yields and shorter reaction times.
Unique Advantages in Intramolecular Cyclization
One of the most significant advantages of this compound is its utility in the synthesis of five-membered heterocyclic rings, such as tetrahydrofuran derivatives, through intramolecular cyclization. The presence of both an electrophilic aldehyde carbon and a carbon bearing an excellent leaving group within the same molecule facilitates efficient ring closure.
For instance, the conversion of a 4-halo-alkoxide to a tetrahydrofuran derivative is a classic example of an intramolecular Williamson ether synthesis. The rate of this cyclization is highly dependent on the nature of the halogen, with the iodo-substituted compound reacting the fastest.
The logical workflow for such a transformation can be visualized as follows:
Versatility in Carbon-Carbon Bond Forming Reactions
The bifunctional nature of this compound makes it a valuable building block in a variety of carbon-carbon bond-forming reactions, offering advantages over simpler iodoalkanes.
Wittig Reaction
In the Wittig reaction, the aldehyde functionality of this compound can be selectively converted to an alkene, while the iodo-group remains available for subsequent transformations. This allows for the introduction of complex side chains and further functionalization.
A general experimental workflow for a Wittig reaction involving an aldehyde is as follows:
Grignard and Reformatsky Reactions
Similarly, the aldehyde group of this compound can readily participate in Grignard and Reformatsky reactions. These reactions allow for the formation of new carbon-carbon bonds at the carbonyl carbon, leading to the synthesis of secondary alcohols containing a terminal iodo-group. This iodo-group can then be used in subsequent cross-coupling reactions or nucleophilic substitutions, demonstrating the synthetic utility of this compound over simple iodoalkanes which lack the aldehyde functionality.
Experimental Protocols
While direct comparative studies are limited, the following general protocols illustrate how this compound can be employed in key synthetic transformations.
Protocol 1: Synthesis of a Substituted Tetrahydrofuran via Intramolecular Cyclization
Objective: To synthesize a 2-substituted tetrahydrofuran from this compound using a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl bromide (R-Br)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Prepare the Grignard reagent by reacting the alkyl or aryl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The intramolecular cyclization of the intermediate 4-iodoalkoxide often proceeds spontaneously. Gentle heating may be applied if necessary, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting substituted tetrahydrofuran by column chromatography.
Protocol 2: Wittig Olefination of this compound
Objective: To synthesize a 5-iodoalk-1-ene derivative from this compound.
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
This compound
-
Anhydrous THF or DMSO
-
Standard glassware for anhydrous and air-sensitive reactions
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add the strong base to generate the phosphonium ylide. A color change is typically observed.
-
Stir the ylide solution for 30-60 minutes.
-
Slowly add a solution of this compound in anhydrous THF to the ylide solution.
-
Allow the reaction to proceed at the appropriate temperature until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Data Summary
| Haloalkane (R-X) | C-X Bond Energy (kJ/mol) | Relative Rate of S(_N)2 Reaction | Leaving Group Ability |
| R-F | ~485 | Very Slow | Poor |
| R-Cl | ~328 | Slow | Moderate |
| R-Br | ~276 | Fast | Good |
| R-I | ~240 | Very Fast | Excellent |
Data compiled from established principles of organic chemistry.
Conclusion
This compound offers a powerful combination of high reactivity and synthetic versatility that distinguishes it from other iodoalkanes and haloalkanes. Its bifunctional nature allows for its strategic incorporation into complex molecules, particularly in the synthesis of heterocyclic systems and in multi-step synthetic sequences where the iodo-group can be transformed after initial manipulation of the aldehyde. For researchers in drug discovery and organic synthesis, this compound represents a superior choice for accessing complex molecular architectures with efficiency and control.
References
Benchmarking 4-Iodobutanal: A Comparative Guide to its Efficiency in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of 4-iodobutanal against other common alternatives in the synthesis of N-arylpyrrolidines, a prevalent motif in numerous biologically active compounds. By presenting available experimental data and detailed protocols, this document aims to inform reagent selection and streamline synthetic strategies.
The synthesis of N-arylpyrrolidines is frequently achieved through a one-pot reaction involving the reductive amination of an aniline with a suitable four-carbon electrophile, followed by intramolecular cyclization. The efficiency of this latter step is critically dependent on the nature of the leaving group on the alkyl chain. In this context, this compound presents a compelling option due to the superior leaving group ability of iodide compared to other halides.
Comparative Efficiency in N-Arylpyrrolidine Synthesis
The choice of 4-halobutanal significantly impacts the overall yield and reaction time of N-arylpyrrolidine synthesis. While direct, side-by-side comparative studies with quantitative data for this compound are not extensively documented in publicly available literature, the established principles of nucleophilic substitution provide a strong theoretical framework for its superior performance. The general trend for leaving group ability in unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions is I > Br > Cl > F. This is attributed to the weaker carbon-iodine bond and the greater stability of the iodide anion in solution.
This theoretical advantage translates to faster and more efficient intramolecular cyclization of the intermediate N-(4-halobutyl)aniline, which is the rate-determining step in many of these syntheses. A faster cyclization minimizes the formation of side products and can lead to higher overall yields of the desired N-arylpyrrolidine.
While specific quantitative data for a direct comparison is pending further research, the following table summarizes the expected relative efficiencies based on chemical principles.
| Reagent | Leaving Group | Relative Bond Strength (C-X) | Leaving Group Ability | Expected Reaction Rate | Expected Yield |
| This compound | I⁻ | Weakest | Excellent | Fastest | Highest |
| 4-Bromobutanal | Br⁻ | Intermediate | Good | Intermediate | High |
| 4-Chlorobutanal | Cl⁻ | Strongest | Moderate | Slowest | Moderate to Low |
Experimental Protocol: One-Pot Synthesis of N-Arylpyrrolidines using this compound
The following is a generalized, detailed experimental protocol for the one-pot synthesis of an N-arylpyrrolidine from an aniline and this compound. This protocol is based on standard procedures for reductive amination followed by intramolecular N-alkylation.
Materials:
-
Substituted Aniline (e.g., Aniline, p-Anisidine)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq).
-
Solvent and Aldehyde Addition: Dissolve the aniline in the chosen solvent (DCM or DCE). Add this compound (1.1 eq) to the solution at room temperature.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture to facilitate the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reductive amination can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Intramolecular Cyclization: Upon consumption of the starting aniline, the reaction mixture is gently heated to reflux (typically 40-50 °C for DCM/DCE) to promote the intramolecular cyclization. This step is generally faster with this compound compared to other halo-analogs. Monitor the formation of the N-arylpyrrolidine by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylpyrrolidine.
Visualizing the Synthetic Pathway
The one-pot synthesis of N-arylpyrrolidines from an aniline and this compound can be visualized as a two-step sequence: reductive amination followed by intramolecular nucleophilic substitution.
Caption: One-pot synthesis of N-arylpyrrolidines.
This logical workflow illustrates the sequential nature of the reaction, highlighting the key intermediates and the role of this compound as the electrophilic precursor.
Experimental Workflow Diagram
The following diagram outlines the general laboratory workflow for the synthesis and purification of N-arylpyrrolidines using this compound.
Caption: General experimental workflow.
This flowchart provides a clear, step-by-step guide for researchers performing this synthesis in the laboratory.
A Comparative Guide to the Quantitative Analysis of 4-Iodobutanal in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-Iodobutanal is critical for reaction monitoring, yield optimization, and kinetic studies. This guide provides a comparative overview of three primary analytical techniques for the quantitative analysis of this compound in complex reaction mixtures: High-Performance Liquid Chromatography with UV/Vis detection following derivatization (HPLC-UV/Vis), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available instrumentation, and the need for absolute versus relative quantification.
| Parameter | HPLC-UV/Vis (with DNPH Derivatization) | GC-MS | qNMR |
| Principle | Chromatographic separation of the 2,4-dinitrophenylhydrazone derivative of this compound and quantification using a UV/Vis detector. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and quantification. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei in the molecule.[1] |
| Sample Preparation | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required to make the aldehyde detectable by UV/Vis.[2][3] | Direct injection of the reaction mixture (if components are volatile and thermally stable) or extraction followed by injection. | Minimal sample preparation is needed; a representative aliquot of the reaction mixture is dissolved in a deuterated solvent with an internal standard.[4] |
| Selectivity | High, as the derivatization is specific to carbonyl compounds and chromatography separates the derivative from other components. | Very high, based on both chromatographic retention time and the unique mass fragmentation pattern of the analyte. | High, as specific proton signals of this compound can be resolved from other components in the NMR spectrum. |
| Sensitivity (LOD/LOQ) | High sensitivity, typically in the low ppm to ppb range.[5] | Very high sensitivity, capable of detecting analytes at ppb to ppt levels. | Lower sensitivity compared to chromatographic methods, typically in the high ppm to low % range. |
| Quantification | Relative quantification against a calibration curve of the derivatized standard. | Relative quantification using a calibration curve with an internal or external standard. | Absolute quantification is possible with a certified internal standard, providing direct traceability to SI units.[6] |
| Throughput | Moderate, limited by the derivatization step and chromatographic run time. | High, with modern autosamplers and fast chromatography. | Moderate, with acquisition times per sample typically ranging from a few minutes to over an hour for very low concentrations. |
| Advantages | - Well-established method for aldehydes.- High sensitivity.- Relatively low-cost instrumentation. | - Excellent selectivity and sensitivity.- Provides structural information from mass spectra.- High throughput. | - Non-destructive.- Absolute quantification without the need for a specific analyte standard.- Provides detailed structural information. |
| Disadvantages | - Derivatization step can be time-consuming and may introduce errors.- The stability of the derivative needs to be considered. | - The analyte must be volatile and thermally stable.- Potential for matrix effects. | - Lower sensitivity.- Higher instrumentation cost.- Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
HPLC-UV/Vis with 2,4-DNPH Derivatization
This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV/Vis spectroscopy.[2][3]
Derivatization Protocol:
-
Prepare a stock solution of the reaction mixture by diluting a known volume in acetonitrile.
-
To 1 mL of the diluted sample, add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
Prepare a series of calibration standards by derivatizing known concentrations of a this compound standard following the same procedure.
HPLC-UV/Vis Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[5]
-
Injection Volume: 20 µL.
-
Quantification: Integrate the peak corresponding to the this compound-DNPH derivative and quantify using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound in reaction mixtures, provided the analyte is sufficiently volatile and thermally stable.
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Add a suitable internal standard (e.g., 1,2-dibromopropane).
-
Extract the analytes into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a known volume.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound (e.g., m/z 198 [M]+, m/z 127 [I]+, and others resulting from fragmentation) and the internal standard.
Quantitative NMR (qNMR) Spectroscopy
qNMR allows for the direct and absolute quantification of this compound in a reaction mixture without the need for a calibration curve of the analyte itself.[1][6]
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the reaction mixture.[4] The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).[7]
1H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of this compound (e.g., the aldehyde proton around 9.8 ppm and the CH2I protons around 3.2 ppm) and a signal from the internal standard.
Calculation: The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Mstandard / Manalyte) * (Wstandard / Wsample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
Visualizations
Experimental Workflow for HPLC-DNPH Analysis
Caption: Workflow for the quantitative analysis of this compound via HPLC-UV/Vis with DNPH derivatization.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical method for this compound quantification.
References
- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. qNMR - BIPM [bipm.org]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Iodobutanal: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 4-Iodobutanal based on available safety information for similar chemical compounds and standard laboratory waste management practices. A specific Safety Data Sheet (SDS) for this compound was not located in the initial search. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As an iodinated organic aldehyde, it is considered hazardous waste and must be managed accordingly. Improper disposal can lead to chemical hazards and environmental contamination.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters and considerations for the disposal of chemical waste, based on general guidelines from safety data sheets of analogous compounds and institutional protocols.[1][2][3][4]
| Parameter | Guideline | Rationale & Citation |
| pH Range for Aqueous Waste | 5.0 - 10.5 | To prevent corrosion of plumbing and adverse reactions in the sewer system. A pH near 7 is preferred.[2] Spent solvent waste should have a pH between 5 and 9.[4] |
| Container Fill Level | Do not exceed 75% - 90% full | To leave a 1-2 inch gap from the cap, preventing spills and allowing for vapor expansion.[1][5] |
| Container Material | Chemically compatible materials | Use the original container or one made of a material that will not react with this compound.[5] |
| Rinsate Collection | Collect all rinsate from empty containers | The first rinse of a container that held a hazardous chemical is considered hazardous waste.[1][4] |
| Acutely Hazardous Waste (P-List) | Segregate and manage empty containers as hazardous waste | If a chemical is on the EPA's "P-list," its empty container is also considered hazardous waste.[6] While this compound's status is unconfirmed, this is a best practice for highly toxic substances. |
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1][5]
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[8][9]
-
Keep halogenated organic waste separate from non-halogenated solvent waste.[1]
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container with a tight-fitting screw cap.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components of the waste stream.[5]
-
Keep the waste container closed at all times except when adding waste.[1]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Decontamination of Empty Containers:
-
For empty containers that originally held this compound, they must be triple-rinsed with a suitable solvent.[1][4]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1][4]
-
After triple-rinsing, deface or remove the original label and follow your institution's guidelines for the disposal of clean, empty chemical containers.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. Chemical Waste Management | Old Dominion University [odu.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. nj.gov [nj.gov]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
